molecular formula C14H11N3O4S B1327142 Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 925437-84-9

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B1327142
CAS No.: 925437-84-9
M. Wt: 317.32 g/mol
InChI Key: IRSKLZCUEHZASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKLZCUEHZASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649409
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-84-9
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This document outlines a plausible synthetic route based on established chemical principles, details the necessary experimental procedures, and presents the expected characterization data in a clear and accessible format.

Synthesis

The synthesis of this compound is proposed to be achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-amino-4-(2-nitrophenyl)thiazole, followed by a cyclocondensation reaction.

Step 1: Synthesis of 2-amino-4-(2-nitrophenyl)thiazole (Intermediate 1)

The initial step involves the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring. This reaction utilizes the condensation of an α-haloketone with a thioamide. In this specific synthesis, 2-bromo-1-(2-nitrophenyl)ethan-1-one is reacted with thiourea.

Experimental Protocol:

  • Preparation of 2-bromo-1-(2-nitrophenyl)ethan-1-one: To a solution of 1-(2-nitrophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add bromine (1 equivalent) dropwise at 0-5 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(2-nitrophenyl)ethan-1-one, which can be used in the next step without further purification.

  • Hantzsch Thiazole Synthesis: A mixture of 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a polar solvent like ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and then neutralized with a base such as sodium bicarbonate solution. The solid product, 2-amino-4-(2-nitrophenyl)thiazole, is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound (Target Molecule)

The final step involves the cyclocondensation of the 2-aminothiazole intermediate with an α-ketoester bearing a leaving group, such as ethyl bromopyruvate. This reaction leads to the formation of the fused imidazo[2,1-b]thiazole ring system.

Experimental Protocol:

  • A mixture of 2-amino-4-(2-nitrophenyl)thiazole (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) in a solvent such as anhydrous ethanol or dimethylformamide (DMF) is heated to reflux for 6-8 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data for this compound.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₄H₁₁N₃O₄S
Molecular Weight 317.32 g/mol [1]
CAS Number 925437-84-9[1]
Appearance Yellow crystalline solid
Melting Point (°C) Not explicitly found in search results
Yield (%) Not explicitly found in search results
Mass (m/z) Expected [M+H]⁺ at 318.05

Table 2: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-7.5m4HAr-H (nitrophenyl ring)
~8.0s1HH-2 (imidazo[2,1-b]thiazole)
~7.8s1HH-5 (imidazo[2,1-b]thiazole)
~4.3q2H-OCH₂CH₃
~1.3t3H-OCH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~150C-NO₂
~148C-6
~145C-7a
~133-124Ar-C (nitrophenyl ring)
~120C-5
~115C-2
~110C-3
~61-OCH₂CH₃
~14-OCH₂CH₃

Table 4: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2980-2850C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1600C=N stretching
~1520, ~1340N-O stretching (nitro group)
~1250C-O stretching (ester)

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Cyclocondensation Start1 1-(2-nitrophenyl)ethan-1-one Intermediate_Halo 2-bromo-1-(2-nitrophenyl)ethan-1-one Start1->Intermediate_Halo Bromination Reagent1a Br₂ Reagent1a->Intermediate_Halo Intermediate1 2-amino-4-(2-nitrophenyl)thiazole Intermediate_Halo->Intermediate1 Hantzsch Synthesis Reagent1b Thiourea Reagent1b->Intermediate1 Target This compound Intermediate1->Target Reflux Reagent2 Ethyl bromopyruvate Reagent2->Target

Caption: Synthetic pathway for the target molecule.

Drug Discovery and Development Workflow

Given the pharmacological interest in the imidazo[2,1-b]thiazole core, the synthesized compound would typically enter a drug discovery and development pipeline. The following diagram outlines a generalized workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Lead_Gen Lead Generation & Optimization HTS->Lead_Gen Hit Identification Preclinical Preclinical Studies (In vitro & In vivo) Lead_Gen->Preclinical Candidate Selection Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials IND Filing Approval Regulatory Approval Clinical_Trials->Approval NDA Submission Market Post-Market Surveillance Approval->Market

Caption: Generalized drug discovery workflow.

Potential Applications and Future Directions

This compound, as a member of the imidazo[2,1-b]thiazole family, holds potential for various therapeutic applications. The presence of the nitro group offers a site for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. Future research could focus on:

  • Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Analogue Synthesis: Modifying the nitrophenyl and ethyl carboxylate moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential as a lead compound in drug discovery programs.

References

Crystal Structure Analysis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate. The document outlines a plausible experimental protocol for its synthesis, details the methodology for its single-crystal X-ray diffraction analysis, and presents the key crystallographic data in a structured format. This information is crucial for understanding the three-dimensional arrangement of the molecule, which is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates this core structure functionalized with a 2-nitrophenyl group and an ethyl carboxylate moiety. The precise knowledge of its molecular geometry, intermolecular interactions, and packing in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable insights for the development of novel therapeutic agents.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related imidazo[2,1-b]thiazole derivatives. A common and effective method involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound.

Proposed Synthetic Pathway:

A likely synthetic approach involves the Hantzsch thiazole synthesis followed by cyclocondensation. The key steps would be:

  • Synthesis of a 2-amino-4-(substituted)thiazole: This can be achieved by reacting a suitable thiourea with an α-haloketone.

  • Reaction with an ethyl 2-chloroacetoacetate derivative: The 2-aminothiazole is then reacted with an appropriate α-halo-β-ketoester to form the imidazo[2,1-b]thiazole ring system.

A more direct approach, and a common strategy for this class of compounds, is the reaction of 2-aminothiazole with a suitably substituted α-bromophenylpyruvate derivative.

Illustrative Protocol:

  • Step 1: Synthesis of Ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate. To a solution of ethyl 3-(2-nitrophenyl)-3-oxopropanoate in a suitable solvent such as chloroform or carbon tetrachloride, an equimolar amount of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide are added. The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo-β-ketoester, which can be purified by column chromatography.

  • Step 2: Cyclocondensation to form this compound. An equimolar amount of 2-aminothiazole and the synthesized ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate are dissolved in a polar aprotic solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the title compound.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method. The synthesized compound was dissolved in n-hexane and filtered. The filtrate was allowed to stand undisturbed at room temperature in an ice-water bath, leading to the formation of well-defined single crystals.[1]

Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 170 K. The structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELX software package.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Data Presentation

The crystallographic data for this compound are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₄H₁₁N₃O₄S
Formula Weight317.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n (No. 14)
a (Å)20.6433(8)
b (Å)6.9795(3)
c (Å)20.9482(8)
β (°)112.440(1)
Volume (ų)2789.67(19)
Z8
Temperature (K)170
R_gt(F)0.0344
wR_ref(F²)0.0972

Data obtained from the publication in Zeitschrift für Kristallographie. New crystal structures.[1]

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
S1C91.735(2)
S1C11.739(2)
N1C11.321(3)
N1C21.391(3)
N2C21.320(3)
N2C91.385(3)
N3O11.225(2)
N3O21.231(2)
C6C71.472(3)

(Note: This is a representative selection of bond lengths. For a complete list, refer to the original crystallographic information file.)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C9S1C190.89(10)
C1N1C2113.1(2)
C2N2C9112.9(2)
O1N3O2122.8(2)
C5C6C7120.5(2)

(Note: This is a representative selection of bond angles. For a complete list, refer to the original crystallographic information file.)

Visualization of Experimental Workflow and Analysis Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and crystal structure analysis of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials (2-aminothiazole, Ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate) reaction Cyclocondensation Reaction start->reaction Reflux in Ethanol/DMF purification Purification (Recrystallization) reaction->purification product This compound purification->product crystal_growth Single Crystal Growth (Slow Evaporation) product->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods - SHELX) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

logical_relationship cluster_objective Core Objective cluster_methodology Methodology cluster_outcome Outcome objective Understand 3D Molecular Structure synthesis Chemical Synthesis objective->synthesis crystallization Crystallization synthesis->crystallization xray X-ray Crystallography crystallization->xray data Crystallographic Data (Unit Cell, Coordinates) xray->data insights Structural Insights (Conformation, Packing) data->insights insights->objective

Caption: Logical relationship of key steps in the crystal structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The presented data and experimental protocols are essential for researchers in the fields of medicinal chemistry and materials science. The detailed structural information serves as a solid foundation for further computational studies, the design of new derivatives with potentially enhanced biological activities, and a deeper understanding of the structure-property relationships within the imidazo[2,1-b]thiazole class of compounds.

References

Preliminary Biological Screening of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed preliminary biological screening for the novel compound, Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate. The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of a nitrophenyl substituent suggests a potential for significant biological activity, as observed in related heterocyclic structures.[1][3] This document outlines the experimental protocols and data presentation for a systematic preliminary evaluation of this compound's biological potential.

Quantitative Data Summary

Based on the biological activities reported for structurally related imidazo[2,1-b]thiazole and imidazo[2,1-b][1][3][4]thiadiazole derivatives, the following tables summarize the expected quantitative data from a preliminary screening of this compound.

Table 1: In Vitro Anticancer Activity (IC₅₀, µM)

Cell LineCompoundExpected IC₅₀ (µM)Positive Control (e.g., Cisplatin) IC₅₀ (µM)
MCF-7This compound30 - 60~50
A549This compound2 - 10~7
MDA-MB-231This compound2 - 10~7

Note: Expected IC₅₀ values are extrapolated from data on similar nitro-substituted imidazo[2,1-b][1][3][4]thiadiazole and fused imidazole derivatives.[3][5]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)

MicroorganismCompoundExpected MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusThis compound0.03 - 0.5< 1
Escherichia coliThis compound0.03 - 0.5< 1
Candida albicansThis compoundModerate< 5

Note: Expected MIC values are based on the reported activities of various imidazo[2,1-b][1][3][4]thiadiazole derivatives.[6]

Experimental Protocols

Detailed methodologies for the key preliminary screening experiments are provided below.

2.1. In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

    • The cells are then treated with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a positive control (e.g., Cisplatin) for 48 hours.

    • After treatment, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution for 30 minutes.

    • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.[3]

2.2. Antimicrobial Activity: Disc Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

  • Microbial Strains: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are used.

  • Assay Procedure:

    • A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

    • The impregnated discs are placed on the surface of the agar.

    • A standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control, and a disc impregnated with the solvent (e.g., DMSO) is used as a negative control.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

2.3. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: Broth microdilution method.

  • Procedure:

    • Serial two-fold dilutions of this compound are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • A positive control (medium with inoculum) and a negative control (medium only) are included.

    • The plates are incubated under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Ethyl 6-(2-nitrophenyl) imidazo[2,1-b]thiazole-3-carboxylate anticancer Anticancer Activity (SRB Assay) synthesis->anticancer antimicrobial Antimicrobial Activity (Disc Diffusion & MIC) synthesis->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Figure 1: General workflow for the preliminary biological screening.

3.2. Postulated Signaling Pathway Inhibition

Given that some imidazo[2,1-b]thiazole derivatives have been shown to target receptor tyrosine kinases like EGFR, a potential mechanism of action could involve the inhibition of downstream signaling pathways.[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Compound Ethyl 6-(2-nitrophenyl)imidazo [2,1-b]thiazole-3-carboxylate Compound->EGFR Inhibition

Figure 2: Potential inhibition of the EGFR signaling pathway.

References

Spectroscopic and Structural Elucidation of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic and structural data for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this molecule is a subject of investigation for potential therapeutic applications.[1] This document outlines the key spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and the synthetic methodology pertinent to this class of compounds.

Chemical Structure and Molecular Formula

The foundational step in the analysis of any compound is the confirmation of its chemical structure and molecular formula. For this compound, the molecular formula is C₁₄H₁₁N₃O₄S, with a molecular weight of 317.32 g/mol .[1] The structural integrity and atomic connectivity have been unequivocally confirmed by single-crystal X-ray diffraction analysis.[2]

G Chemical Structure of this compound cluster_legend Legend mol Imidazo[2,1-b]thiazole Core Imidazo[2,1-b]thiazole Core Ethyl Carboxylate Group Ethyl Carboxylate Group 2-Nitrophenyl Group 2-Nitrophenyl Group

Caption: Chemical structure of this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this exact compound are not publicly available in the searched literature, the following tables summarize the expected spectroscopic data based on the known structure and data from closely related analogs.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2d1HAromatic H (proton ortho to NO₂)
~7.6-7.8m3HAromatic H (remaining protons on nitrophenyl ring)
~8.5s1HH-5 (imidazo[2,1-b]thiazole ring)
~7.9s1HH-2 (imidazo[2,1-b]thiazole ring)
~4.3q2H-O-CH₂-CH₃
~1.3t3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~148C-NO₂
~145C-6 (imidazo[2,1-b]thiazole ring)
~135-140Quaternary C (imidazo[2,1-b]thiazole ring)
~120-132Aromatic CH (nitrophenyl ring)
~115-125C-2, C-5 (imidazo[2,1-b]thiazole ring)
~110C-3 (imidazo[2,1-b]thiazole ring)
~61-O-CH₂-CH₃
~14-O-CH₂-CH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1720C=O stretch (ester)
~1600, 1480C=C and C=N stretch (aromatic and heterocyclic rings)
~1520, 1340N-O stretch (nitro group)
~1250C-O stretch (ester)

Mass Spectrometry (MS) Data (Predicted)

m/zAssignment
317.05[M]⁺ (Molecular Ion)
271.06[M - NO₂]⁺
244.06[M - CO₂Et]⁺

Experimental Protocols

A generalized synthetic protocol for the preparation of Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate derivatives involves a multi-step process, which can be adapted for the synthesis of the title compound.

General Synthesis Workflow

G start Starting Materials: 2-Aminothiazole and Ethyl 2-chloro-3-oxobutanoate step1 Cyclization Reaction start->step1 Reflux in Solvent (e.g., Ethanol) step2 Introduction of 2-Nitrophenyl Group step1->step2 Palladium-catalyzed cross-coupling reaction step3 Purification step2->step3 Column Chromatography end Final Product: This compound step3->end

Caption: Generalized workflow for the synthesis of the title compound.

Step 1: Synthesis of the Imidazo[2,1-b]thiazole Core

The synthesis typically begins with the cyclization of a 2-aminothiazole derivative with an appropriate α-haloketone. For the title compound, this would involve the reaction of a substituted 2-aminothiazole with a derivative of ethyl 2-chloro-3-oxobutanoate. The reaction is generally carried out under reflux in a suitable solvent such as ethanol or 1,4-dioxane.[4]

Step 2: Introduction of the 2-Nitrophenyl Group

The 2-nitrophenyl moiety is introduced at the 6-position of the imidazo[2,1-b]thiazole core. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated imidazo[2,1-b]thiazole intermediate and a corresponding 2-nitrophenylboronic acid or stannane derivative.

Step 3: Purification

The crude product is purified using standard laboratory techniques. Column chromatography on silica gel is a common method, using a gradient of ethyl acetate in hexane as the eluent to isolate the pure product. The final compound is typically characterized by its melting point and the spectroscopic methods detailed above.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a logical workflow to confirm its identity and purity.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Compound ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) ms->ir nmr NMR Spectroscopy (¹H and ¹³C) (Elucidate Detailed Structure) ir->nmr structure Confirmed Structure of This compound nmr->structure

Caption: Logical workflow for the spectroscopic analysis of the title compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The predicted data serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds.

References

Physical and chemical properties of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic potential. This document summarizes known structural, physical, and chemical data, outlines experimental protocols for its synthesis and characterization based on related compounds, and discusses its potential biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a crystalline solid. Its core structure consists of a fused imidazo[2,1-b]thiazole bicyclic system, substituted with a 2-nitrophenyl group at the 6-position and an ethyl carboxylate group at the 3-position.

Table 1: General Properties

Property Value Reference
CAS Number 925437-84-9 [1][2][3][4]
Molecular Formula C₁₄H₁₁N₃O₄S [1][3][5]
Molecular Weight 317.32 g/mol [1][3][5]
Appearance White crystalline solid [3]
Melting Point 240-245 °C [3]
Purity Typically >95% (HPLC) [1][3]

| Storage | Room temperature, dry conditions |[2][3] |

Structural and Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system.[6]

Table 2: Crystallographic Data

Parameter Value Reference
Crystal System Monoclinic [6]
Space Group P2₁/n [6]
Unit Cell Dimensions a = 20.6433(8) Å [6]
b = 6.9795(3) Å [6]
c = 20.9482(8) Å [6]
β = 112.440(1)° [6]
Cell Volume 2789.67(19) ų [6]
Molecules per Unit Cell (Z) 8 [6]

| Measurement Temperature | 170 K |[6] |

Experimental Protocols

Synthesis

While a specific, detailed protocol for the title compound is not publicly available, the synthesis of the imidazo[2,1-b]thiazole core generally follows a well-established pathway involving the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. The synthesis of structurally related compounds provides a likely synthetic route.[7][8]

General Synthetic Procedure (Hypothesized): A mixture of a suitable 2-aminothiazole precursor and an ethyl 2-halo-4-(2-nitrophenyl)-4-oxobutanoate derivative would be refluxed in a solvent such as absolute ethanol or 1,4-dioxane. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure. The resulting solid hydrobromide or hydrochloride salt would be suspended in water and neutralized with a weak base like sodium carbonate to yield the free base product.

reagents 2-Aminothiazole Precursor + α-Halocarbonyl Compound solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reflux Reflux solvent->reflux monitoring Monitor by TLC reflux->monitoring evaporation Solvent Evaporation monitoring->evaporation Reaction Complete neutralization Neutralization (e.g., aq. Na₂CO₃) evaporation->neutralization filtration Filtration & Washing neutralization->filtration product Crude Product filtration->product

Caption: General workflow for the synthesis of imidazo[2,1-b]thiazole derivatives.

Purification

A representative purification protocol for the title compound involves recrystallization.[6]

Protocol Steps:

  • Dissolve the crude product (e.g., 0.3 g) in a suitable solvent.

  • Treat the solution with activated charcoal to remove colored impurities and filter through a sand core.

  • Add a less polar solvent, such as n-hexane, dropwise to the filtrate.

  • Cool the mixture in an ice-water bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a cold solvent, and dry.

crude Crude Product dissolve Dissolve in Solvent crude->dissolve charcoal Treat with Activated Charcoal dissolve->charcoal filter1 Filter (Hot) charcoal->filter1 precipitate Add n-Hexane & Cool in Ice Bath filter1->precipitate filter2 Filter Crystals precipitate->filter2 dry Dry filter2->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of the title compound by recrystallization.

Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, including the arrangement of protons and carbons on the heterocyclic core and its substituents.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule, such as C=O (ester), N-O (nitro group), and aromatic C-H bonds.

  • X-ray Crystallography: Provides definitive proof of structure and stereochemistry by determining the precise arrangement of atoms in the crystal lattice.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[3]

Biological and Pharmacological Context

The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[8][9] While specific biological data for this compound is not extensively published, derivatives from this class have shown significant potential in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: The structural framework is associated with potent antimicrobial and antifungal properties.[2]

  • Anti-inflammatory Properties: Several derivatives of the core scaffold have demonstrated anti-inflammatory effects.[2][10]

  • Anticancer and Kinase Inhibition: Researchers have explored imidazo[2,1-b]thiazole derivatives as potential anticancer agents, with some showing inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[11][12]

  • Antitubercular Activity: The fused heterocyclic system is a key feature in several potent antitubercular agents.[8]

The nitro group on the phenyl ring can serve as a functional handle for further chemical modifications, allowing for the synthesis of diverse analogs for screening against various biological targets.[2]

Core Imidazo[2,1-b]thiazole Scaffold Activity1 Antimicrobial Core->Activity1 Activity2 Anti-inflammatory Core->Activity2 Activity3 Anticancer (Kinase Inhibition) Core->Activity3 Activity4 Antitubercular Core->Activity4 Activity5 Antiviral Core->Activity5

Caption: Reported biological activities of the core imidazo[2,1-b]thiazole scaffold.

Conclusion

This compound is a well-characterized compound with established physical and structural properties. While specific biological activity and detailed signaling pathway information for this exact molecule are limited in the public domain, its chemical scaffold is of significant interest to the drug discovery community. The synthetic and purification methodologies are based on standard organic chemistry techniques, and the potential for derivatization makes it a valuable starting point for the development of new therapeutic agents. This guide serves as a foundational resource for researchers working with this and related heterocyclic compounds.

References

A Technical Guide to the Discovery of Novel Imidazo[2,1-b]thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The imidazo[2,1-b]thiazole core, a fused heterocyclic system, represents a privileged moiety in the field of medicinal chemistry.[1] Its structural features, including a bridgehead nitrogen atom and a unique electronic distribution, allow for diverse interactions with various biological targets. This has led to the discovery of derivatives with a broad spectrum of pharmacological activities, including antibacterial, antitubercular, antifungal, antitumoral, antiviral, anti-inflammatory, and antihypertensive properties.[2] The clinical success of Levamisole, an imidazo[2,1-b]thiazole-containing drug known for its antihelminthic and immunomodulatory effects, further underscores the therapeutic potential of this scaffold.[2] This guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[2,1-b]thiazole derivatives, offering a technical resource for researchers aiming to exploit this versatile chemical entity.

Synthetic Strategies: Building the Core

The construction of the imidazo[2,1-b]thiazole nucleus is synthetically accessible, typically involving the condensation of a 2-aminothiazole with an α-haloketone.[3] Variations of this core reaction, followed by further functionalization, allow for the creation of diverse chemical libraries for biological screening.

A generalized workflow for the synthesis of substituted imidazo[2,1-b]thiazole derivatives is depicted below. This common pathway starts from a substituted acetophenone, which undergoes bromination to form an α-bromo-acetophenone intermediate. This intermediate is then cyclized with 2-aminothiazole to yield the core imidazo[2,1-b]thiazole structure, which can be further modified, for example, through a Mannich reaction to introduce various amine side chains.

G General Synthetic Workflow for Imidazo[2,1-b]thiazole Derivatives cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Final Products A Substituted Acetophenone C α-Bromo-acetophenone A->C Bromination B 2-Aminothiazole D 6-Substituted-imidazo[2,1-b]thiazole B->D C->D Cyclization E Mannich Reaction (Formalin, Amine) D->E F Target Derivatives E->F

Caption: A generalized synthetic pathway for producing functionalized imidazo[2,1-b]thiazole derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The imidazo[2,1-b]thiazole scaffold has been extensively explored as a platform for developing agents against a multitude of diseases. This section details key therapeutic areas and summarizes the quantitative data and SAR insights.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Selective inhibition of the COX-2 isoform over COX-1 is a key strategy to reduce gastrointestinal side effects. Novel imidazo[2,1-b]thiazole derivatives have been synthesized and identified as highly potent and selective COX-2 inhibitors.[3]

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives bearing different Mannich bases at the C-5 position were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[3] The results demonstrated that all synthesized compounds were selective for the COX-2 isoenzyme, with IC50 values in the potent nanomolar range.[3]

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Derivatives [3]

CompoundAmine on C-5COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
6a N,N-dimethylamine>1000.08>1250
6b N,N-diethylamine65.40.11594.5
6c Pyrrolidine55.20.10552
6d Piperidine48.60.09540
6e 4-Methylpiperidine45.30.12377.5
6f Morpholine50.20.16313.7
6g 4-Phenylpiperazine35.80.14255.7

Structure-Activity Relationship (SAR) Insights:

  • The presence of a methylsulfonyl COX-2 pharmacophore on the C-6 phenyl ring is crucial for activity.[3]

  • The nature and size of the amine substituent at the C-5 position significantly influence both potency and selectivity.[3]

  • Compound 6a , with a small N,N-dimethylamine group, exhibited the highest potency and selectivity for COX-2.[3]

The mechanism of action involves the inhibition of prostaglandin synthesis. By blocking the COX-2 enzyme, these derivatives prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Block Block->COX2 Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by imidazo[2,1-b]thiazole derivatives.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifactorial, including cell cycle arrest, induction of apoptosis, and inhibition of key cellular targets like tubulin.

Table 2: Cytotoxicity of Lead Anticancer Imidazo[2,1-b]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed MechanismReference
9m MDA-MB-231 (Breast)1.12G0/G1 Phase Arrest, Apoptosis Induction[4]
9i MDA-MB-231 (Breast)1.65G0/G1 Phase Arrest, Apoptosis Induction[4]
6d A549 (Lung)1.08G2/M Phase Arrest, Tubulin Polymerization Inhibition[5]
26 A375P (Melanoma)<1Selective against Melanoma Lines[6]
27 A375P (Melanoma)<1Selective against Melanoma Lines[6]

Key Mechanisms and SAR:

  • Cell Cycle Arrest: Compounds can arrest the cell cycle at different phases; for instance, aryl hydrazones 9i and 9m cause arrest in the G0/G1 phase in MDA-MB-231 cells, while the benzimidazole conjugate 6d arrests A549 cells in the G2/M phase.[4][5]

  • Apoptosis Induction: The most potent compounds trigger programmed cell death, which has been confirmed through various assays like Annexin V-FITC staining (detecting early apoptosis), JC-1 staining (measuring mitochondrial membrane potential), and DAPI staining (observing nuclear fragmentation).[4][5]

  • Tubulin Inhibition: Some derivatives, such as conjugate 6d , directly target the microtubule network by inhibiting tubulin polymerization, with an IC50 value of 1.68 µM in a cell-free assay.[5] Molecular docking studies suggest these compounds occupy the colchicine binding site on tubulin.[5]

G Workflow for Apoptosis Detection Start Treat Cancer Cells with Imidazo[2,1-b]thiazole Derivative Assay1 Annexin V-FITC / PI Staining Start->Assay1 Assay2 JC-1 Staining Start->Assay2 Assay3 DAPI Staining Start->Assay3 Result1 Detect Phosphatidylserine Translocation (Early Apoptosis) Assay1->Result1 Result2 Measure Mitochondrial Membrane Potential (ΔΨm) Assay2->Result2 Result3 Observe Nuclear Morphology (Condensation/Fragmentation) Assay3->Result3 Conclusion Confirmation of Apoptosis Induction Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: An experimental workflow illustrating the key assays used to confirm apoptosis induction by test compounds.

Antimycobacterial Activity

The emergence of drug-resistant tuberculosis necessitates the discovery of new antimycobacterial agents. Imidazo[2,1-b]thiazole and its benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, have yielded compounds with potent activity against Mycobacterium tuberculosis (Mtb).[7]

Table 3: In Vitro Antimycobacterial Activity of Lead Imidazo[2,1-b]thiazole Derivatives against Mtb H37Ra [7]

CompoundCore StructureSubstituentIC50 (µM)IC90 (µM)
IT10 Benzo[d]imidazo[2,1-b]thiazole4-nitro phenyl2.327.05
IT06 Benzo[d]imidazo[2,1-b]thiazole2,4-dichloro phenyl2.0315.22

SAR Insights:

  • The benzo-fused core appears to be a favorable scaffold for antitubercular activity.[7]

  • Electron-withdrawing groups on the phenyl moiety, such as nitro and dichloro substituents, contribute to potent activity.[7]

  • Importantly, lead compounds showed no acute cellular toxicity towards MRC-5 lung fibroblast cell lines at concentrations up to 128 µM, indicating a favorable selectivity profile.[7]

Key Experimental Protocols

Detailed and reproducible experimental methods are critical for drug discovery. This section provides protocols for key assays cited in the evaluation of imidazo[2,1-b]thiazole derivatives.

Protocol: General Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)[3]
  • Bromination: Dissolve α-bromo-4-(methylsulfonyl)acetophenone (1 equivalent) in chloroform (CHCl3).

  • Add bromine (1 equivalent) dropwise at room temperature and stir until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure to obtain the crude α-bromo intermediate.

  • Cyclization: Dissolve the crude intermediate and 2-aminothiazole (1 equivalent) in a suitable solvent like ethanol.

  • Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.

  • Confirm the structure using spectroscopic methods (IR, 1H-NMR, MS).

Protocol: In Vitro COX-1/COX-2 Inhibition Chemiluminescent Assay[3]
  • Reagents: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) which includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chemiluminescent reagent.

  • Compound Preparation: Prepare stock solutions of the test imidazo[2,1-b]thiazole derivatives in DMSO. Create a series of dilutions to determine IC50 values.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or a known inhibitor (e.g., Celecoxib) as a control.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Incubate for a further 2 minutes at 37°C.

    • Add a saturated stannous chloride solution to stop the reaction.

    • Add the chemiluminescent substrate and measure the light output using a plate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity[2]
  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches mid-log phase.

  • Plate Setup (96-well microplate):

    • Add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound (in serial two-fold dilutions) to the appropriate wells. The final volume in each well should be 200 µL. Include wells for a drug-free control.

  • Inoculation: Add the Mtb culture (adjusted to a standard turbidity) to each well.

  • Incubation: Seal the plate with paraffin and incubate at 37°C for 5-7 days.

  • Reading:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • A blue color in the well indicates no bacterial growth, while a pink color indicates growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

References

Unlocking the Therapeutic Potential of Nitrophenyl-Substituted Imidazothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a promising scaffold. Among these, nitrophenyl-substituted imidazothiazoles have garnered significant attention for their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their antiparasitic, anticancer, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and elucidation of the underlying mechanisms of action.

Pharmacological Activities: A Quantitative Overview

Nitrophenyl-substituted imidazothiazoles and their related nitroimidazole counterparts have demonstrated potent activity against a range of pathogens and cancer cell lines. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative landscape of their efficacy.

Table 1: Antiparasitic Activity of Nitrophenyl-Substituted Imidazoles and Related Compounds

Compound/DerivativeTarget OrganismAssayIC50/EC50 (µM)Reference CompoundReference IC50/EC50 (µM)Citation
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolyticaIn vitro1.47Metronidazole~4[1]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Giardia intestinalisIn vitro1.47Metronidazole~4[1]
4-nitro-1H-imidazolyl compound 6Leishmania amazonensis (amastigotes)In vitro4.57Miltefosine~13.71[2]
4-nitro-1H-imidazolyl compound 7Leishmania amazonensis (amastigotes)In vitro9.19Miltefosine~13.71[2]
1-methyl-5-nitroimidazole carboxamide 8fGiardia lamblia (MtzS WB)In vitro1.6Metronidazole6.1[3]
1-methyl-5-nitroimidazole carboxamide 8hGiardia lamblia (MtzS WB)In vitro1.6Metronidazole6.1[3]

Table 2: Anticancer Activity of Imidazole and Imidazothiazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Polyphenol substituted imidazothiazole 4-NFκβ inhibition3.8Tosyl phenyl alanyl chloromethyl ketone3.8[4]
Polyphenol substituted imidazothiazole 5-NFκβ inhibition0.53BAY-110.54[4]
Imidazothiazole-thiazolidinone hybrid 9-EGFR inhibition18.35--[5]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22)NUGC-3 (gastric)Cytotoxicity0.05--[6]
Pyrazole-thiadiazole derivative 6gA549 (lung)Cytotoxicity1.537--[7]

Table 3: Antimicrobial Activity of Nitrophenyl-Substituted Imidazoles and Related Compounds

Compound/DerivativeTarget OrganismAssayMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Thiosemicarbazide derivativeGram-positive bacteriaBroth microdilution31.25 - 1000--[8]
Thiosemicarbazide derivative 6 (meta-fluorophenyl)Trichophyton rubrum ATCC 28188Broth microdilution31.25--[9]
2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (11)Various bacterial strainsBroth microdilution1.56 - 3.13--[10]
2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole (12)Various bacterial strainsBroth microdilution1.56 - 6.25--[10]

Experimental Protocols

To ensure the reproducibility and further exploration of the pharmacological activities of nitrophenyl-substituted imidazothiazoles, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antiparasitic Susceptibility Testing

This protocol is adapted from the nitroblue tetrazolium (NBT) reduction method.[3][11]

  • Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., strain HM-1:IMSS) in TYI-S-33 medium supplemented with 10-15% adult bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin sulfate at 37°C.[12]

  • Inoculum Preparation: Harvest trophozoites from a 24-hour old culture. Resuspend the parasites in fresh medium and adjust the concentration to 3 × 10⁵ parasites/mL using a hemocytometer.[11]

  • Drug Dilution: Prepare stock solutions of the test compounds and a reference drug (e.g., metronidazole) in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in fresh culture medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Assay Procedure:

    • Add 100 µL of the diluted drug solutions to the respective wells.

    • Add 100 µL of the parasite suspension to each well.

    • Include wells with parasites and medium only (growth control) and wells with medium only (sterility control).

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment (NBT Reduction):

    • Following incubation, add 20 µL of NBT solution (1 mg/mL in PBS) to each well.

    • Incubate for an additional 2-3 hours at 37°C.

    • Viable trophozoites will reduce the yellow NBT to a purple formazan precipitate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

This protocol is a modification of standard methods for Giardia susceptibility testing.[13][14]

  • Parasite Culture: Axenically cultivate G. intestinalis trophozoites (e.g., strain WB) in modified TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C in microaerophilic conditions.

  • Inoculum Preparation: Harvest trophozoites from a confluent culture by cold shock (incubation on ice for 10-15 minutes) to detach the cells. Centrifuge, wash with PBS, and resuspend in fresh medium to a concentration of 4 x 10⁴ trophozoites/mL.[15]

  • Drug Dilution: Prepare serial dilutions of the test compounds and a reference drug (e.g., metronidazole) in the culture medium within a 96-well plate.

  • Assay Procedure:

    • Add 100 µL of the drug dilutions to the wells.

    • Add 100 µL of the trophozoite suspension to each well.

    • Include growth and sterility controls.

    • Incubate the plate at 37°C for 48 hours in a microaerophilic environment.

  • Viability Assessment:

    • After incubation, count the number of motile trophozoites in each well using an inverted microscope and a hemocytometer.

    • Alternatively, a colorimetric method using a tetrazolium salt (e.g., MTT or XTT) can be employed to assess viability, similar to the protocol for E. histolytica.

  • Data Analysis: Determine the IC50 value by analyzing the dose-response relationship between drug concentration and parasite viability.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[5][8][16]

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, NUGC-3) in appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted imidazothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][8]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the drug dilution, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[]

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans): Prepare a cell suspension from a 24-hour culture on Sabouraud dextrose agar in sterile saline. Adjust the suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum of 0.5 × 10³ to 2.5 × 10³ cells/mL.[8]

    • For molds (e.g., Aspergillus fumigatus): Prepare a conidial suspension from a 7-day old culture. Adjust the conidial suspension in sterile saline with 0.05% Tween 80 to a concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL in RPMI-1640 medium.[8]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and ≥80-90% for other agents) compared to the growth control.[8]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of nitrophenyl-substituted imidazothiazoles stem from their ability to interact with various cellular targets and modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the proposed mechanisms.

Antiparasitic Mechanism of Action of Nitroimidazoles

The antiparasitic activity of nitroimidazoles is primarily dependent on the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasite.[6][18]

Antiparasitic_Mechanism Nitroimidazole_Prodrug Nitrophenyl-substituted Imidazothiazole (Prodrug) Parasite_Cell Parasite Cell (e.g., Giardia, Entamoeba) Nitroimidazole_Prodrug->Parasite_Cell Enters cell Reduction Reduction by Ferredoxin-like proteins Parasite_Cell->Reduction Radical_Anion Nitro Radical Anion Reduction->Radical_Anion Activation DNA_Damage DNA Strand Breakage & Damage Radical_Anion->DNA_Damage Interacts with Cell_Death Parasite Cell Death DNA_Damage->Cell_Death

Antiparasitic action of nitroimidazoles.
Anticancer Mechanisms of Action

Nitrophenyl-substituted imidazothiazoles have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.

The transcription factor NF-κB plays a crucial role in cancer development and progression by regulating genes involved in inflammation, cell survival, and proliferation. Some imidazothiazole derivatives have been shown to inhibit this pathway.[4]

Inhibition of the NF-κB pathway.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation. Its overexpression or mutation is common in many cancers.[5]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Imidazothiazole Nitrophenyl-substituted Imidazothiazole Imidazothiazole->EGFR inhibits

Inhibition of the EGFR signaling pathway.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Microtubule-destabilizing agents interfere with the dynamic process of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis in cancer cells.[6]

Microtubule_Disruption Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin_Dimers->Microtubule_Depolymerization promotes Mitotic_Spindle Functional Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Imidazothiazole Nitrophenyl-substituted Imidazothiazole Imidazothiazole->Tubulin_Dimers binds to Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Disruption of microtubule dynamics.

Conclusion and Future Perspectives

Nitrophenyl-substituted imidazothiazoles represent a versatile and potent class of compounds with significant therapeutic potential across a range of diseases. The quantitative data presented herein highlights their efficacy, while the detailed experimental protocols provide a foundation for further investigation and drug development efforts. The elucidation of their mechanisms of action, through the modulation of critical signaling pathways such as NF-κB and EGFR, and the disruption of essential cellular processes like microtubule dynamics, offers multiple avenues for targeted therapeutic strategies.

Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and pharmacodynamic profiles. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these promising molecules in a physiological context. The continued exploration of nitrophenyl-substituted imidazothiazoles holds the promise of delivering novel and effective treatments for parasitic infections, cancer, and microbial diseases.

References

In-Depth Technical Guide on Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate (CAS 925437-84-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, identified by CAS number 925437-84-9, is a heterocyclic organic compound. It belongs to the imidazo[2,1-b]thiazole class, a group of molecules recognized for their diverse pharmacological potential. This compound is primarily utilized in organic synthesis and as a pharmaceutical intermediate.[1] The core structure features a fused imidazole and thiazole ring system, substituted with a nitrophenyl group and an ethyl carboxylate moiety.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in a laboratory setting.

PropertyValue
CAS Number 925437-84-9
Chemical Name This compound
Synonyms 6-(2-Nitro-phenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester
Molecular Formula C₁₄H₁₁N₃O₄S
Molecular Weight 317.32 g/mol
Appearance White to light yellow crystalline powder
Melting Point 240-245 °C
Purity Typically 95% or 98% (by HPLC)
Primary Applications Organic synthesis, Pharmaceutical intermediate[1]

Biological Activity and Potential Applications

While specific biological activity data for CAS 925437-84-9 is not extensively documented in publicly available literature, the broader class of imidazo[2,1-b]thiazole derivatives has been the subject of significant research, revealing a wide spectrum of biological activities. This suggests that this compound may hold similar potential and warrants further investigation.

Table of Reported Biological Activities for Imidazo[2,1-b]thiazole Derivatives:

Biological ActivityDescription of Activity in Derivatives
Anticancer Various derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. Mechanisms of action are thought to involve the induction of apoptosis and cell cycle arrest.[2][3]
Antimicrobial The imidazo[2,1-b]thiazole scaffold is associated with both antibacterial and antifungal properties.[4]
Anti-inflammatory Certain derivatives have been shown to possess anti-inflammatory activity.[4]
Antiviral Antiviral potential has been reported for some compounds within this class.[4]

Experimental Protocols

Synthesis of Imidazo[2,1-b]thiazole Derivatives

A prevalent method for synthesizing the imidazo[2,1-b]thiazole core involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents at different positions of the heterocyclic system.

General Synthesis Protocol:

  • Reaction Setup: A solution of the appropriate 2-aminothiazole and α-haloketone is prepared in a suitable solvent, such as absolute ethanol.

  • Reaction: The mixture is heated under reflux for a period of several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the final imidazo[2,1-b]thiazole derivative.

The following diagram illustrates a generalized workflow for this synthesis.

G cluster_synthesis Generalized Synthesis Workflow for Imidazo[2,1-b]thiazoles reactants Reactants: - 2-Aminothiazole - α-Haloketone reaction Reaction (e.g., in Ethanol, Reflux) reactants->reaction 1. Combine and Heat workup Work-up (Cooling, Filtration) reaction->workup 2. Isolate Crude Product purification Purification (Recrystallization) workup->purification 3. Purify product Imidazo[2,1-b]thiazole Product purification->product G cluster_pathway Hypothetical Signaling Pathway for Anticancer Activity compound Imidazo[2,1-b]thiazole Derivative target Cellular Target (e.g., Kinase, Receptor) compound->target Binds to/Modulates pathway Downstream Signaling Cascade target->pathway Initiates response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pathway->response Leads to

References

An In-depth Technical Guide on Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: An Initial Exploration of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a probable synthetic route based on established methodologies for the imidazo[2,1-b]thiazole scaffold, and the broader biological context of this class of compounds.

Core Compound Information

This compound is a small molecule belonging to the fused heterocyclic family of imidazo[2,1-b]thiazoles. The presence of a nitro-substituted phenyl ring and an ethyl carboxylate group on the core scaffold provides functional handles for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.[1]

PropertyValueReference
CAS Number 925437-84-9[2]
Molecular Formula C₁₄H₁₁N₃O₄S[2]
Molecular Weight 317.32 g/mol [2]
Purity Typically ≥95%[2]

Synthesis and Experimental Protocols

While the specific experimental details for the synthesis of this compound are detailed in the crystallographic literature, a general and widely accepted method for the synthesis of the imidazo[2,1-b]thiazole core is a modification of the Hantzsch thiazole synthesis.[3][4][5][6] This typically involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is proposed to involve a one-pot, three-component reaction. This efficient approach is a common strategy for constructing the imidazo[2,1-b]thiazole scaffold.[2][7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-Aminothiazole D One-pot reaction Solvent (e.g., Ethanol, DMF) Reflux A->D B Ethyl 2-chloroacetoacetate (α-halo-β-ketoester) B->D C 2-Nitrobenzaldehyde C->D E This compound D->E Cyclocondensation

Caption: Proposed one-pot synthesis of the target compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add 2-nitrobenzaldehyde (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization from a suitable solvent system to afford the pure this compound.

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Heterocyclic Core

The imidazo[2,1-b]thiazole core is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds.[8][9] The fused bicyclic system offers a rigid framework for the spatial orientation of various substituents, enabling diverse interactions with biological targets.

Established Biological Activities of Imidazo[2,1-b]thiazole Derivatives

Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported to exhibit a broad spectrum of pharmacological activities.[8][9] The functionalization at different positions of the heterocyclic core allows for the fine-tuning of their biological profiles.

Biological ActivityExamples of Derivatives and Quantitative DataReferences
Anti-inflammatory Certain 2,6-diaryl-imidazo[2,1-b][7][10][11]thiadiazoles show better anti-inflammatory activity than diclofenac in carrageenan-induced rat paw edema assays.[11]
A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives are selective COX-2 inhibitors with IC₅₀ values in the range of 0.08-0.16 µM.[12]
Antimicrobial Various imidazo[2,1-b][7][10][11]thiadiazole derivatives show activity against Shigella flexneri, Staphylococcus aureus, and Candida albicans.
Some derivatives exhibit minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL against Mycobacterium tuberculosis.
Anticancer Benzo[d]imidazo[2,1-b]thiazole derivatives have shown cytotoxicity against MCF-7 breast cancer cells.
Imidazo[2,1-b]thiazole-benzimidazole conjugates act as microtubule-targeting agents.

Future Directions and Potential as a Building Block

The structure of this compound presents several avenues for further chemical exploration and drug development.

Logical Workflow for Further Investigation

G cluster_modification Chemical Modification cluster_screening Biological Screening A This compound B Reduction of Nitro Group to Amine A->B C Hydrolysis of Ethyl Ester to Carboxylic Acid A->C D Amide Coupling Reactions B->D C->D E Antimicrobial Assays (e.g., MIC determination) D->E F Anti-inflammatory Assays (e.g., COX inhibition) D->F G Anticancer Assays (e.g., MTT assay on cancer cell lines) D->G H Lead Compound Identification and Optimization E->H F->H G->H

Caption: Workflow for derivatization and biological screening.

The nitro group can be readily reduced to an amine, which can then be functionalized through various reactions such as amide bond formation. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, for instance, through amide coupling with different amines or amino acids.

Given the established biological activities of the imidazo[2,1-b]thiazole scaffold, it is highly recommended that derivatives of this compound be screened for a variety of biological targets, particularly in the areas of infectious diseases, inflammation, and oncology. The versatility of this heterocyclic building block makes it a valuable asset for any drug discovery program.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays with Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and its analogs. The protocols detailed below are based on established methodologies for evaluating the biological activities commonly associated with the imidazo[2,1-b]thiazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table summarizes representative in vitro activity data for various imidazo[2,1-b]thiazole derivatives to illustrate the potential biological activities of this class of compounds.

Table 1: Representative In Vitro Biological Activities of Imidazo[2,1-b]thiazole Derivatives

Compound ClassAssay TypeTarget/Cell LineResult (IC50/MIC)Reference Compound
Benzo[d]imidazo[2,1-b]thiazole derivative (IT10)AntitubercularMycobacterium tuberculosis H37RaIC50: 2.32 µM-
Benzo[d]imidazo[2,1-b]thiazole derivative (IT06)AntitubercularMycobacterium tuberculosis H37RaIC50: 2.03 µM-
Imidazo[2,1-b]thiazole derivative (9m)AnticancerMDA-MB-231 (Breast Cancer)IC50: 1.12 µM-
Imidazo[2,1-b]thiazole derivative (9i)AnticancerMDA-MB-231 (Breast Cancer)IC50: 1.65 µM-
Imidazo[2,1-b]thiazole derivative (6a)Anti-inflammatoryCOX-2IC50: 0.08 µMCelecoxib
Imidazo[2,1-b]thiazole derivative (21a)AntifungalCandida albicansMIC50: 0.16 µg/mLFluconazole

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of the compound on cancer cell lines.[1][2][3][4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[5][6][7][8][9]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well round-bottom sterile plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[5] Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[5][6]

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the prepared inoculum to each well.[7] Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][9]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is used to screen for potential anti-inflammatory activity by measuring the inhibition of the COX-2 enzyme.[10][11][12][13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the diluted enzyme on ice.

  • Inhibitor and Control Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[10] Add 10 µL of the diluted test inhibitor, positive control (Celecoxib), or assay buffer (enzyme control) to the respective wells.[10]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the reaction mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well, except for the background control wells.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[10]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the enzyme control. The IC50 value can be calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

G General In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Preparation (Stock Solution & Dilutions) Treatment Treatment of Cells/Microbes with Compound Compound->Treatment Cells Cell/Microbe Culture & Inoculum Preparation Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Addition of Detection Reagent & Signal Measurement Incubation->Measurement Data Data Collection (Absorbance/Fluorescence) Measurement->Data Analysis Calculation of % Inhibition/Viability & IC50/MIC Determination Data->Analysis

Caption: A generalized workflow for in vitro biological evaluation.

Signaling Pathway

Some imidazo[2,1-b]thiazole derivatives have been suggested to interact with the mTOR signaling pathway, a crucial regulator of cell growth and proliferation.[15][16][17][18] The diagram below provides a simplified overview of this pathway.

mTOR_Pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy | mTORC2->AKT

Caption: Overview of the mTOR signaling pathway.

References

Application of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate in antimicrobial research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitubercular, anticancer, and anti-inflammatory properties.[1][3][4] The presence of the 2-nitrophenyl group and the ethyl carboxylate ester functionality on the core ring system of the title compound suggests its potential as a candidate for antimicrobial drug discovery programs.[2] While specific comprehensive antimicrobial studies on this compound are not extensively documented in publicly available literature, the known bioactivity of the parent scaffold provides a strong rationale for its investigation as a potential antimicrobial agent.[1][3]

This document provides a generalized framework for researchers, scientists, and drug development professionals to explore the antimicrobial applications of this compound and its analogues. It includes a summary of the antimicrobial activity of related imidazo[2,1-b]thiazole derivatives, detailed protocols for antimicrobial susceptibility testing, and visualizations of the experimental workflow.

Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives (A Literature Summary)

Numerous studies have demonstrated the antimicrobial potential of the imidazo[2,1-b]thiazole and related imidazo[2,1-b][1][5][6]thiadiazole scaffolds against a variety of pathogenic microorganisms. The data presented below is a compilation from various sources and is intended to serve as a reference for the potential activity of this compound.

Table 1: Summary of Antibacterial Activity of Imidazo[2,1-b]thiazole and Imidazo[2,1-b][1][5][6]thiadiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[2,1-b][1][5][6]thiadiazole derivativesStaphylococcus aureus0.03[7]
Imidazo[2,1-b][1][5][6]thiadiazole derivativesBacillus subtilis0.03[7]
Imidazo[2,1-b][1][5][6]thiadiazole derivativesEscherichia coli0.5[7]
5-substituted-1,3,4-thiadiazole derivativesStaphylococcus aureus20-28[8]
5-substituted-1,3,4-thiadiazole derivativesBacillus subtilis20-28[8]
Imidazo[2,1-b]thiazole derivativesMycobacterium tuberculosis>6.25[8]
Imidazo[2,1-b]-1,3,4-thiadiazolesStaphylococcus aureusSlight to moderate activity[6][9]
Imidazo[2,1-b]-1,3,4-thiadiazolesPseudomonas aeruginosaSlight to moderate activity[6][9]
Imidazo[2,1-b]-1,3,4-thiadiazolesEscherichia coliSlight to moderate activity[6][9]

Table 2: Summary of Antifungal Activity of Imidazo[2,1-b]thiazole and Imidazo[2,1-b][1][5][6]thiadiazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole-fused imidazo[2,1-b][1][5][6]thiadiazole analoguesCandida albicans0.16 (MIC₅₀)[10]
6---INVALID-LINK--imidazo[2,1-b][1][5]thiazine derivativesCandida albicansNot specified[11]
6---INVALID-LINK--imidazo[2,1-b][1][5]thiazine derivativesAspergillus niger15.62[11]
Imidazo[2,1-b]-1,3,4-thiadiazolesCandida albicansSlight to moderate activity[6][9]

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of this compound. These methods can be adapted based on the specific microbial strains and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Incubator

2. Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • For bacteria, pick several colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • For fungi, prepare a yeast suspension in sterile saline and adjust the cell density. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired test concentration after the addition of the inoculum.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Include a positive control (standard antibiotic/antifungal), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Disc Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

1. Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Petri dishes

  • Positive control antibiotic/antifungal discs

2. Procedure:

  • Preparation of Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Preparation of Microbial Lawn:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Preparation and Application of Discs:

    • Dissolve the test compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs, along with positive and negative (solvent only) control discs, onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (18-48 hours) inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for MIC Determination.

Experimental_Workflow_Disc_Diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Measurement prep_plates Prepare Agar Plates lawn_culture Create Microbial Lawn on Agar Plate prep_plates->lawn_culture prep_inoculum Prepare Microbial Inoculum prep_inoculum->lawn_culture prep_discs Prepare Compound- Impregnated Discs place_discs Place Discs on Inoculated Plate prep_discs->place_discs lawn_culture->place_discs incubation Incubate Plate (18-72 hours) place_discs->incubation measurement Measure Zones of Inhibition (mm) incubation->measurement

Caption: Workflow for Disc Diffusion Assay.

Conclusion

This compound represents a promising starting point for the development of new antimicrobial agents, given the established bioactivity of the imidazo[2,1-b]thiazole scaffold. The protocols and data provided in this document offer a foundational resource for researchers to systematically evaluate its antimicrobial efficacy. Further studies, including mechanism of action, structure-activity relationship (SAR), and in vivo efficacy studies, will be crucial in determining the full therapeutic potential of this and related compounds.

References

Application Notes and Protocols for Testing the Anticancer Activity of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental evaluation of the anticancer properties of imidazo[2,1-b]thiazole compounds. This document outlines detailed protocols for essential in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, it delves into the investigation of key signaling pathways commonly modulated by this class of compounds.

Introduction

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer effects.[1] Their mechanism of action often involves the modulation of critical cellular processes such as cell proliferation, survival, and division through the inhibition of key enzymes like kinases or interference with cytoskeletal dynamics.[1][2] Evaluating the anticancer potential of novel imidazo[2,1-b]thiazole compounds requires a systematic approach employing a panel of well-established in vitro assays. This document provides a detailed experimental framework for researchers to assess the efficacy and elucidate the mechanism of action of these compounds.

Data Presentation: In Vitro Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[2,1-b]thiazole compounds against a panel of human cancer cell lines, demonstrating their cytotoxic potential.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 26A375PMelanoma<1[3]
Compound 27A375PMelanoma<1[3]
ITC-1MCF-7Breast AdenocarcinomaLow µM[4]
ITC-1A-549Lung CarcinomaLow µM[4]
ITC-1HT-29Colorectal AdenocarcinomaLow µM[4]
ITC-2MCF-7Breast AdenocarcinomaLow µM[4]
ITC-2A-549Lung CarcinomaLow µM[4]
ITC-2HT-29Colorectal AdenocarcinomaLow µM[4]
Compound 2aCNS SNB-75CNS CancerPotent[5]
Compound 4aCNS SNB-75CNS CancerPotent[5]
Compound 5aCNS SNB-75CNS CancerPotent[5]
Compound 6aCNS SNB-75CNS CancerPotent[5]
Compound 2aRenal UO-31Renal CancerPotent[5]
Compound 4aRenal UO-31Renal CancerPotent[5]
Compound 5aRenal UO-31Renal CancerPotent[5]
Compound 6aRenal UO-31Renal CancerPotent[5]
Derivative 3aMCF-7Breast Cancer52.62[6]
Derivative 3cMCF-7Breast Cancer35.81[6]
Derivative 3dMCF-7Breast Cancer61.74[6]

Table 2: FAK Inhibitory Activity and Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

Compound IDCell LineIC50 (µM)FAK InhibitionReference
Various DerivativesGlioma C6Ranging from potent to moderateYes[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the anticancer activity of imidazo[2,1-b]thiazole compounds.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the imidazo[2,1-b]thiazole compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which are indicative of signaling pathway activation or inhibition.

Protocol:

  • Protein Extraction: Treat cells with the imidazo[2,1-b]thiazole compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FAK, FAK, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways potentially modulated by imidazo[2,1-b]thiazole compounds and a general experimental workflow for their anticancer evaluation.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Imidazo[2,1-b]thiazole Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) ic50->pathway end Lead Compound Identification apoptosis->end cell_cycle->end pathway->end

Caption: Experimental workflow for anticancer drug screening.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ImidazoThiazole Imidazo[2,1-b]thiazole (FAK Inhibitor) ImidazoThiazole->FAK

Caption: FAK signaling pathway inhibition.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival ImidazoThiazole Imidazo[2,1-b]thiazole (pan-RAF Inhibitor) ImidazoThiazole->Raf

Caption: MAPK signaling pathway inhibition.

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization->Tubulin Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis ImidazoThiazole Imidazo[2,1-b]thiazole (Tubulin Inhibitor) ImidazoThiazole->Polymerization Inhibition

Caption: Tubulin polymerization inhibition.

References

Application Notes and Protocols for the Synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the Hantzsch thiazole synthesis to form a key 2-aminothiazole intermediate, followed by a cyclocondensation reaction to construct the fused imidazo[2,1-b]thiazole ring system. This protocol is compiled from established synthetic methodologies for analogous compounds and is intended to serve as a comprehensive guide for researchers in the field.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that forms the core of various biologically active molecules. Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, this compound, incorporates a nitrophenyl moiety, which can serve as a handle for further chemical modifications, enabling the creation of diverse chemical libraries for biological screening. The protocol outlined below describes a reliable method for the preparation of this valuable synthetic intermediate.

Chemical and Physical Data

ParameterValueReference
Compound Name This compoundN/A
Molecular Formula C₁₄H₁₁N₃O₄S[1]
Molecular Weight 317.32 g/mol N/A
Appearance Yellow crystalline solid (predicted)[1]
Purity >95% (typical)N/A

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Imidazo[2,1-b]thiazole Ring Formation A 2'-Nitroacetophenone C 2-Bromo-1-(2-nitrophenyl)ethanone A->C Bromination (e.g., in Acetic Acid) B Bromine (Br₂) B->C E 2-Amino-4-(2-nitrophenyl)thiazole C->E Cyclocondensation (in Ethanol, reflux) D Thiourea D->E G This compound E->G Cyclocondensation (in Ethanol, reflux) F Ethyl 2-chloro-3-oxobutanoate F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Disclaimer: This protocol is a representative procedure based on established methods for the synthesis of structurally related compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Step 1: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole

This step involves the bromination of 2'-nitroacetophenone followed by a classic Hantzsch thiazole synthesis.

Part A: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2'-nitroacetophenone (10.0 g, 60.5 mmol) in glacial acetic acid (100 mL).

  • Bromination: To the stirred solution, add bromine (3.1 mL, 9.67 g, 60.5 mmol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the color of the solution will change from reddish-brown to yellow.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (500 mL) with stirring. The crude 2-bromo-1-(2-nitrophenyl)ethanone will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol.

Part B: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add the crude 2-bromo-1-(2-nitrophenyl)ethanone (12.3 g, 50.4 mmol) and thiourea (3.84 g, 50.4 mmol) to ethanol (150 mL).

  • Cyclocondensation: Heat the reaction mixture to reflux with stirring for 8-12 hours. A precipitate will form as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 1:1) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product will precipitate. Filter the solid and wash with cold ethanol.

  • Neutralization: Suspend the collected solid in water and neutralize with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide with stirring until the pH is approximately 8.

  • Purification: Filter the resulting free base, wash with copious amounts of water, and dry under vacuum. The product, 2-amino-4-(2-nitrophenyl)thiazole, can be used in the next step without further purification if the purity is sufficient, or it can be recrystallized from ethanol.

Step 2: Synthesis of this compound

This final step involves the cyclocondensation of the 2-aminothiazole intermediate with an α-halo-β-ketoester to form the desired fused heterocyclic system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-(2-nitrophenyl)thiazole (5.0 g, 22.6 mmol) in absolute ethanol (100 mL).

  • Addition of Reagent: To this suspension, add ethyl 2-chloro-3-oxobutanoate (3.72 g, 22.6 mmol).

  • Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring for 18-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Concluding Remarks

The protocol detailed above provides a robust pathway for the synthesis of this compound. This versatile intermediate opens avenues for the development of novel derivatives with potential therapeutic applications. The characterization of the final compound and intermediates should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.

References

Application Notes and Protocols for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and its analogs in the field of antitubercular drug discovery. This class of compounds has demonstrated promising activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Several derivatives of this scaffold have been identified as potent inhibitors of M. tuberculosis growth.[2][4][5] The introduction of a nitro group, particularly on a phenyl ring at the 6-position, is a common strategy in the development of antitubercular agents, as these moieties can be reductively activated within the mycobacterial cell to produce reactive nitrogen species that are toxic to the bacterium.[6][7][8]

While specific data for this compound is not extensively available in the public domain, this document will utilize data from a closely related analog, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1][2][9]thiadiazole , to illustrate the potential antitubercular properties and provide relevant experimental protocols. This analog shares the key structural features of a nitrophenyl group attached to a fused imidazole-based heterocyclic system.

Postulated Mechanism of Action

The antitubercular activity of nitro-containing imidazo[2,1-b]thiazole derivatives is believed to proceed through a multi-step mechanism. A key proposed pathway involves the reductive activation of the nitro group by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn).[8] This activation leads to the formation of reactive nitrogen species, including nitric oxide, which can interfere with various cellular processes.[6][8]

Furthermore, imidazo[2,1-b]thiazole derivatives have been shown to target essential enzymes in M. tuberculosis. Two prominent targets identified for this class of compounds are:

  • Cytochrome bcc-aa3 supercomplex: Specifically, the QcrB subunit of the cytochrome bc1 complex, which is a crucial component of the electron transport chain responsible for cellular respiration and ATP synthesis.[10][11][12] Inhibition of this complex disrupts the energy metabolism of the bacterium, leading to cell death.

  • Pantothenate Synthetase: This enzyme is essential for the biosynthesis of pantothenic acid (Vitamin B5), a precursor for the synthesis of Coenzyme A.[13][14][15][16] Inhibition of this pathway starves the bacterium of an essential cofactor required for numerous metabolic reactions.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative nitrophenyl-containing imidazo[2,1-b]thiazole analog against M. tuberculosis H37Rv.

Compound NameM. tuberculosis StrainAssay TypeMIC (µg/mL)Cytotoxicity (Cell Line)IC50 (µM)Reference
2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1][2][9]thiadiazoleH37RvMABA3.14Vero> 50[17]

MIC: Minimum Inhibitory Concentration; MABA: Microplate Alamar Blue Assay; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis using the Alamar Blue reagent.[4][9][18][19][20]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compound (e.g., this compound)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Include wells for a positive control drug and a negative (no drug) control.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., Vero, HepG2, or RAW 264.7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][15][21][22]

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling_Pathway Compound This compound Activation Reductive Activation (e.g., by Ddn) Compound->Activation Enters M. tuberculosis QcrB Cytochrome bcc-aa3 (QcrB subunit) Compound->QcrB Inhibition PanS Pantothenate Synthetase Compound->PanS Inhibition RNS Reactive Nitrogen Species (e.g., NO) Activation->RNS Damage Cellular Damage (DNA, proteins, lipids) RNS->Damage Death Bacterial Cell Death Damage->Death ETC Electron Transport Chain QcrB->ETC ATP ATP Synthesis ETC->ATP Drives ETC->Death Disruption leads to CoA Coenzyme A Biosynthesis PanS->CoA Metabolism Essential Metabolic Pathways CoA->Metabolism Required for Metabolism->Death Inhibition leads to

Caption: Postulated signaling pathways for antitubercular activity.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound Test Compound Synthesis and Characterization MABA Antitubercular Activity (MABA Assay) Compound->MABA Cytotoxicity Cytotoxicity Assessment (MTT Assay) Compound->Cytotoxicity MIC Determine MIC MABA->MIC IC50 Determine IC50 Cytotoxicity->IC50 SI Calculate Selectivity Index (IC50 / MIC) MIC->SI IC50->SI EnzymeAssay Enzyme Inhibition Assays (e.g., QcrB, PanS) SI->EnzymeAssay Promising Compounds ResistantMutants Generation & Analysis of Resistant Mutants SI->ResistantMutants Promising Compounds

Caption: General experimental workflow for antitubercular drug discovery.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class. This family of compounds has garnered significant interest in medicinal chemistry due to a wide range of reported biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A critical initial step in the evaluation of any new compound for its therapeutic potential is the characterization of its cytotoxic effects. These application notes provide detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis.

Hypothesized Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, the imidazo[2,1-b]thiazole scaffold is known to interact with various biological pathways. It is hypothesized that the cytotoxic effects of this compound may be mediated through one or more of the following mechanisms:

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

  • Cell Cycle Arrest: Interference with the cell cycle machinery could lead to a halt in cell proliferation.

  • Inhibition of Key Cellular Enzymes: Like other kinase inhibitors, it may target enzymes crucial for cell survival and growth.

  • Generation of Reactive Oxygen Species (ROS): The nitro group present in the structure could contribute to oxidative stress, leading to cellular damage.

The following protocols describe standard assays to begin investigating these potential mechanisms.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines (48-hour treatment)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Carcinoma18.5 ± 2.1
MCF-7Breast Adenocarcinoma25.3 ± 3.4
A549Lung Carcinoma21.8 ± 2.9
HepG2Hepatocellular Carcinoma32.1 ± 4.5

Table 2: Time-Dependent Cytotoxicity on HeLa Cells (Treated with 20 µM Compound)

Incubation Time (hours)Cell Viability (%)
1282.4 ± 5.6
2465.1 ± 4.8
4849.2 ± 3.9
7233.7 ± 3.1

Table 3: Lactate Dehydrogenase (LDH) Release in A549 Cells (24-hour treatment)

Compound Concentration (µM)LDH Release (% of Maximum)
0 (Vehicle Control)5.2 ± 1.1
1018.9 ± 2.5
2038.4 ± 3.9
4065.7 ± 5.2

Table 4: Apoptosis Induction in MCF-7 Cells (24-hour treatment with 25 µM Compound)

Cell PopulationPercentage of Total Cells (%)
Viable (Annexin V- / PI-)60.5 ± 5.3
Early Apoptotic (Annexin V+ / PI-)25.8 ± 3.1
Late Apoptotic (Annexin V+ / PI+)10.2 ± 2.0
Necrotic (Annexin V- / PI+)3.5 ± 1.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 570 nm using a microplate reader.[8][9]

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[10][11][12]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cell culture supernatants from treated and control cells

  • 96-well plates

Protocol:

  • Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol (steps 1-3).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[7]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10][13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (e.g., 50 µL) to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[13] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]

  • Controls: Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.[7][12]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells in culture dishes or multi-well plates with the compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[7][16]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10⁶ cells/mL.[14][16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14][16]

Mandatory Visualizations

G cluster_workflow General Cytotoxicity Assay Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis seed 1. Seed Cells in Plate treat 2. Treat with Compound seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Annexin V/PI Assay (Apoptosis) incubate->flow analysis Calculate IC50, % Cytotoxicity, % Apoptosis mtt->analysis ldh->analysis flow->analysis

Caption: Overview of the experimental workflow for cytotoxicity assessment.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Mito Mitochondrial Stress compound->Mito DR Death Receptor Binding compound->DR CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathways for compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing 6-arylimidazo[2,1-b]thiazole-3-carboxylates is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction of a substituted 2-aminothiazole with an α-haloketone. In the case of the target molecule, the reaction proceeds between ethyl 2-aminothiazole-4-carboxylate and 2-bromo-1-(2-nitrophenyl)ethanone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Q2: What are the critical parameters influencing the reaction yield?

Several factors can significantly impact the yield of the synthesis:

  • Purity of Reactants and Solvents: Impurities in the starting materials or the presence of water in the solvent can lead to side reactions and a decrease in yield.[1] It is crucial to use pure reagents and anhydrous solvents.

  • Reaction Temperature and Time: The reaction generally requires heating to proceed at a reasonable rate. However, prolonged heating at high temperatures can lead to the decomposition of reactants or the product.[1] Optimization of both temperature and reaction time is essential.

  • Stoichiometry of Reactants: The molar ratio of the 2-aminothiazole derivative to the α-haloketone can affect the yield. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to the formation of byproducts.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence the reaction rate and the solubility of the product. Ethanol is a commonly used solvent for this type of reaction.

Q3: What are the potential side reactions that can lower the yield?

Several side reactions can occur during the synthesis, leading to a lower yield of the desired product:

  • Formation of Isomeric Products: Under certain conditions, particularly acidic environments, the Hantzsch synthesis can lead to the formation of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles.[2]

  • Self-condensation of the α-haloketone: The α-haloketone can undergo self-condensation, especially in the presence of a base.

  • Decomposition of Reactants or Product: The nitro group in the 2-nitrophenyl moiety can be sensitive to certain reaction conditions and may lead to degradation products. The imidazo[2,1-b]thiazole core itself might also be susceptible to decomposition under harsh conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Incorrect Starting Materials: Verification of the identity and purity of ethyl 2-aminothiazole-4-carboxylate and 2-bromo-1-(2-nitrophenyl)ethanone is critical.- Confirm the structures of starting materials using spectroscopic methods (¹H NMR, ¹³C NMR, IR).- Assess the purity of starting materials by techniques like melting point determination or chromatography.
Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to insufficient temperature or reaction time.- Ensure the reaction is heated to a consistent reflux temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Consider a gradual increase in reaction time and observe the effect on product formation.
Presence of Moisture: Water in the reaction mixture can interfere with the reaction.- Use anhydrous solvents. Dry the glassware thoroughly before use.- Store starting materials in a desiccator.
Multiple Spots on TLC, Indicating a Mixture of Products Formation of Side Products: As mentioned in the FAQs, isomeric products or self-condensation products may be forming.- Control the pH of the reaction mixture; avoid strongly acidic or basic conditions unless specified in a reliable protocol.- Consider purification of the α-haloketone before use to remove any acidic impurities.- Optimize the stoichiometry of the reactants.
Decomposition: The desired product or reactants might be degrading under the reaction conditions.- Monitor the reaction by TLC for the appearance of degradation products (streaking or new spots).- Consider lowering the reaction temperature and extending the reaction time.- If the product is suspected to be unstable, minimize the time it is exposed to high temperatures.
Difficulty in Product Isolation and Purification High Polarity of the Product: The presence of the nitro group and the heterocyclic core can make the product quite polar, leading to challenges in extraction and chromatography.- Use a suitable solvent system for extraction, for example, ethyl acetate or dichloromethane.- For column chromatography, a polar solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) may be required.[3]- Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be an effective purification method.[4]
Product is an Oil or Gummy Solid: The product may not crystallize easily, making it difficult to handle and purify.- Try different solvents or solvent mixtures for recrystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If all else fails, purification by column chromatography may be the best option.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of analogous 6-arylimidazo[2,1-b]thiazole derivatives. This data can serve as a benchmark for optimizing the synthesis of the target molecule.

Reactants Solvent Temperature Time (h) Yield (%) Reference
2-Aminothiazole derivatives + Phenacyl bromidesEthanolReflux666-95[5]
2-Aminothiazole + 2-Bromo-1-phenylethanone derivativesAcetoneRefluxNot specifiedNot specified[6]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine + Bromoacetyl compoundsDry EthanolReflux46Not specified[7]
2-Amino-5-substituted-[1][8][9]thiadiazoles + α-bromoketonesNot specifiedNot specifiedNot specifiedGood

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is often found in the primary literature describing its characterization. Based on general procedures for analogous compounds, a representative protocol is provided below. Note: This is a general guideline and may require optimization.

Synthesis of this compound

  • Reactant Preparation: To a solution of ethyl 2-aminothiazole-4-carboxylate (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add 2-bromo-1-(2-nitrophenyl)ethanone (1 mmol).

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude residue is then purified. This can be achieved by:

    • Recrystallization: The solid can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

    • Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system as the eluent.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Hantzsch-type Condensation Hantzsch-type Condensation Ethyl 2-aminothiazole-4-carboxylate->Hantzsch-type Condensation 2-Bromo-1-(2-nitrophenyl)ethanone 2-Bromo-1-(2-nitrophenyl)ethanone 2-Bromo-1-(2-nitrophenyl)ethanone->Hantzsch-type Condensation This compound This compound Hantzsch-type Condensation->this compound Reflux in Ethanol Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture analyze_side_products Analyze for Side Products (TLC, NMR) start->analyze_side_products purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions Suboptimal dry_solvents Use Anhydrous Solvents & Dry Glassware check_moisture->dry_solvents Moisture Present modify_workup Modify Purification Strategy analyze_side_products->modify_workup Side Products Detected end Improved Yield purify_reagents->end optimize_conditions->end dry_solvents->end modify_workup->end Yield_Parameters parameters Reaction Parameters Reactant Purity Temperature Time Solvent Stoichiometry yield Synthesis Yield parameters:p->yield Directly Impacts parameters:r->yield Affects Side Reactions parameters:t->yield Affects Rate & Decomposition parameters:ti->yield Affects Completion & Decomposition parameters:so->yield Affects Solubility & Rate parameters:st->yield Affects Completion & Byproducts

References

Overcoming solubility issues of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate in biological buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and other related imidazo[2,1-b]thiazole derivatives in biological buffers.

Troubleshooting Guide

Problem: Compound precipitates out of solution upon addition to aqueous biological buffer (e.g., PBS).

Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[2,1-b]thiazole derivatives.[1] If your compound is precipitating, its effective concentration in the assay will be significantly lower than intended, leading to inaccurate results.[1]

Possible Cause Recommended Solution
Low intrinsic aqueous solubility of the compound. 1. Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.[2][3][4] Ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically <1%, often <0.1%).[1] 2. pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[5][6][7] However, ensure the pH remains within the acceptable range for your biological system.
Compound concentration exceeds its solubility limit in the final buffer. 1. Determine Solubility Limit: Experimentally determine the kinetic and thermodynamic solubility of your compound in the specific biological buffer. 2. Work at Lower Concentrations: If possible, perform experiments at concentrations below the measured solubility limit.
"Salting out" effect from high salt concentration in the buffer. 1. Use a Lower Salt Concentration Buffer: If your experimental system allows, test the solubility in buffers with lower ionic strength. 2. Formulation Strategies: Employ solubility-enhancing excipients like cyclodextrins or surfactants.

Frequently Asked Questions (FAQs)

Q1: My imidazo[2,1-b]thiazole derivative shows low bioactivity. Could solubility be the issue?

A1: Yes, poor solubility is a very common reason for observing low or inconsistent bioactivity.[1] If the compound is not fully dissolved in the assay medium, the actual concentration exposed to the biological target is unknown and likely much lower than the nominal concentration. This can lead to misleading structure-activity relationship (SAR) data and an underestimation of the compound's true potency. It is crucial to ensure your compound is fully solubilized to obtain reliable biological data.

Q2: What is the first step I should take to address the solubility of my compound?

A2: The first step is to determine the aqueous solubility of your compound in the relevant biological buffer (e.g., PBS, cell culture media). A common and straightforward method is the shake-flask method to determine thermodynamic solubility.[8][9][10] This will give you a quantitative measure of the maximum concentration you can achieve in your buffer and guide your solubilization strategy.

Q3: What are co-solvents and how do I use them?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[2][11] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4][6] For experimental use, you would typically prepare a concentrated stock solution of your compound in a co-solvent (e.g., 10-50 mM in DMSO) and then dilute this stock solution into your aqueous biological buffer to the final desired concentration. It is critical to ensure the final concentration of the co-solvent is low (usually below 1%) to avoid solvent-induced artifacts in your biological assay.[1]

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.[12][13][14][15] You should consider using cyclodextrins when:

  • The use of co-solvents is not desirable or effective at non-toxic concentrations.

  • You need to increase the stability of your compound in the aqueous buffer.[14]

  • You are developing a formulation for in vivo studies, as cyclodextrins can also improve bioavailability.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[14]

Q5: Can surfactants help improve the solubility of my compound?

A5: Yes, surfactants can significantly increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[16][17] Non-ionic surfactants like Tween® 80 and Pluronics® are often used in biological research.[6] They are effective at concentrations above their critical micelle concentration (CMC).[17] However, it is important to select a biocompatible surfactant and use it at a concentration that does not disrupt cell membranes or interfere with your assay.

Q6: What are more advanced formulation strategies for very poorly soluble compounds?

A6: For compounds with extremely low solubility, more advanced formulation strategies may be necessary, especially for in vivo applications. These include:

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, which can enhance the dissolution rate and saturation solubility.[18][19][20][21][22]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.[23][24][25][26] Liposomes can improve solubility, protect the drug from degradation, and facilitate cellular uptake.[24]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level to improve dissolution.[6][27]

Data Presentation: Solubility Enhancement Strategies

The following table presents hypothetical data on the solubility of this compound in Phosphate-Buffered Saline (PBS, pH 7.4) using different solubilization methods.

Method Excipient/Solvent Concentration of Excipient/Solvent Achieved Solubility of Compound (µg/mL) Fold Increase
Control None (PBS only)N/A< 0.11
Co-solvency DMSO0.5% (v/v)550
Ethanol1% (v/v)220
Cyclodextrin Complexation HP-β-CD2% (w/v)25250
SBE-β-CD5% (w/v)50500
Surfactant Solubilization Tween® 800.1% (w/v)15150
Liposomal Formulation DSPC/Cholesterol10 mg/mL>100>1000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][28]

  • Preparation: Add an excess amount of the compound to a known volume of the biological buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved material to settle. Separate the saturated supernatant from the excess solid by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter that does not bind the compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes how to prepare a stock solution of a poorly soluble compound using cyclodextrins.

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD) in the biological buffer.

  • Addition of Compound: Add an excess amount of the compound to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously and then place it on a shaker or in a sonicator until the solution becomes clear, indicating the formation of the inclusion complex. Gentle heating may be applied if the compound is heat-stable.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC). This will be your high-concentration stock solution for further dilutions in your experiments.

Protocol 3: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)

This protocol provides a general procedure for encapsulating a hydrophobic compound into liposomes.[29]

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol) and the hydrophobic compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[29]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.[29] Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous biological buffer and agitating the flask. This process is typically done at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).[29]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[29]

  • Purification: Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Experimental Workflow for Addressing Solubility Issues

G cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Method Selection cluster_3 Validation A Compound Precipitation in Biological Buffer B Determine Aqueous Solubility (Shake-Flask Method) A->B C Is solubility sufficient? B->C D Proceed with Experiment C->D Yes E Select Solubilization Method C->E No F Co-solvents (e.g., DMSO) E->F G Cyclodextrins (e.g., HP-β-CD) E->G H Advanced Formulations (Liposomes, Nanoparticles) E->H I Prepare Formulation F->I G->I H->I J Confirm Solubility & Stability I->J K Validate in Assay (Control for Excipient Effects) J->K K->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase A Receptor->Kinase1 Compound Ethyl 6-(2-nitrophenyl) imidazo[2,1-b]thiazole-3-carboxylate Compound->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., STAT3) Kinase2->TF Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene translocation

References

Technical Support Center: Purification of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The most frequently employed purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from unreacted starting materials and byproducts, while recrystallization is excellent for achieving high purity of the final compound.

Q2: What are the typical solvents used for column chromatography?

A2: A common solvent system for column chromatography of imidazo[2,1-b]thiazole derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[1] The ratio of the solvents is adjusted based on the polarity of the specific analog to achieve optimal separation.

Q3: What is a suitable solvent for recrystallization?

A3: Ethanol is a frequently used solvent for the recrystallization of imidazo[2,1-b]thiazole derivatives.[2][3] The choice of solvent may vary depending on the solubility of the specific analog. In some cases, slow evaporation using a solvent system like n-hexane can be employed to obtain high-quality crystals.[4]

Q4: What are the likely impurities in my crude product?

A4: Common impurities include unreacted starting materials, such as the corresponding 2-aminothiazole and α-haloketone precursors. Side products from the condensation reaction can also be present.

Q5: How can I remove inorganic salts from my crude product?

A5: After the reaction, it is common to wash the reaction mixture with water or a basic solution like aqueous sodium carbonate to remove any hydrobromide salts that may have formed.[2][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification - Product loss during multiple purification steps. - Incomplete reaction.- Optimize the purification protocol to minimize transfers and handling. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Presence of Starting Materials in the Final Product - Inefficient separation during column chromatography. - Co-crystallization with the desired product.- Adjust the solvent polarity for column chromatography to improve separation. - Perform a second purification step, such as recrystallization, after column chromatography.
Oily Product Instead of a Solid - Presence of residual solvent. - The compound may be an oil at room temperature. - Presence of impurities lowering the melting point.- Dry the product under high vacuum to remove residual solvents. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Purify the compound further using column chromatography.
Multiple Spots on TLC After Purification - Incomplete separation of isomers or closely related byproducts. - Decomposition of the product on the silica gel.- Use a different solvent system for TLC and column chromatography. - Consider using a different stationary phase for chromatography (e.g., alumina). - Handle the compound with care and avoid prolonged exposure to silica gel if it is sensitive.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of petroleum ether or hexane.[1]

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity (e.g., to 20-35% ethyl acetate) to elute the desired compound.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude or column-purified product in a minimum amount of hot ethanol.[2][3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visual Guides

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Workup (e.g., Na2CO3 wash) CrudeProduct->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4/MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification ColumnChromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Purification->ColumnChromatography Primary Recrystallization Recrystallization (e.g., Ethanol) Purification->Recrystallization Secondary/ Alternative ColumnChromatography->Recrystallization Optional PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of imidazo[2,1-b]thiazole derivatives.

TroubleshootingGuide Start Impure Product (Post-Purification) CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Present? CheckTLC->MultipleSpots SingleSpot Single Spot but Low Yield? MultipleSpots->SingleSpot No ReChromatograph Re-purify by Column Chromatography with Optimized Solvent System MultipleSpots->ReChromatograph Yes Recrystallize Attempt Recrystallization from a Different Solvent SingleSpot->Recrystallize If solid OptimizeReaction Optimize Reaction Conditions SingleSpot->OptimizeReaction Yes MinimizeLoss Review Purification Steps to Minimize Product Loss SingleSpot->MinimizeLoss Yes Pure Pure Product ReChromatograph->Pure Recrystallize->Pure OptimizeReaction->Pure MinimizeLoss->Pure

Caption: Decision tree for troubleshooting common purification issues.

References

Optimization of reaction conditions for the cyclization of imidazo[2,1-b]thiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[2,1-b]thiazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cyclization of imidazo[2,1-b]thiazoles.

Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What should I do?

A1: Incomplete reactions are a common issue. Here are several strategies to improve conversion:

  • Increase Reaction Temperature: Many classical methods for imidazo[2,1-b]thiazole synthesis require elevated temperatures. For instance, some protocols involve refluxing in ethanol at 80-85°C.[1] Consider a stepwise increase in temperature while monitoring the reaction progress by TLC.

  • Change the Solvent: The choice of solvent can significantly impact reaction rate and yield. If a reaction is sluggish in a particular solvent, switching to a higher-boiling point solvent or one with different polarity may be beneficial. For example, in a one-pot synthesis, changing the solvent from methanol to toluene and increasing the temperature to 100°C improved the yield to 78% and reduced the reaction time.[2]

  • Introduce a Catalyst: While some reactions proceed without a catalyst, others benefit from the addition of one. For instance, polyethylene glycol-400 (PEG-400) has been used as an efficient and green reaction medium and catalyst.[3]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields compared to conventional heating.[3]

Q2: The yield of my desired imidazo[2,1-b]thiazole is consistently low. How can I optimize it?

A2: Low yields can be attributed to several factors, including suboptimal reaction conditions and competing side reactions. To improve your yield:

  • Optimize Reagent Stoichiometry: Ensure that the molar ratios of your reactants are optimal. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Purify Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to lower yields. Ensure all reactants are of high purity.

  • Explore Different Synthetic Routes: Classical stepwise synthesis can sometimes result in low yields.[2] Consider alternative one-pot, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which are known for their high atom economy and often provide moderate to good yields (74-78%).[2]

  • Scrutinize the Work-up Procedure: Product loss during extraction, purification, and isolation can significantly impact the final yield. Review your work-up and purification methods to minimize such losses.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is often related to the reaction conditions. To enhance selectivity:

  • Lower the Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. If feasible, try running the reaction at a lower temperature for a longer duration.

  • Choose a Milder Base or Catalyst: If your reaction involves a base or catalyst, its strength can influence selectivity. Experiment with different bases or catalysts to find one that favors the formation of the desired product.

  • Modify the Substrate: In some cases, protecting groups on the starting materials can prevent unwanted side reactions.

Q4: The reaction time for my cyclization is very long. Are there ways to accelerate the reaction?

A4: Long reaction times are a known drawback of some classical synthetic methods.[2] To shorten the reaction duration:

  • Employ Microwave Synthesis: As mentioned previously, microwave irradiation is a powerful technique for accelerating organic reactions.

  • Optimize Reaction Conditions: Increasing the temperature or using a more efficient solvent/catalyst system can significantly reduce the required reaction time. For example, a one-pot synthesis in toluene at 100°C was completed in just 30 minutes.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from different synthetic methodologies for imidazo[2,1-b]thiazoles.

Table 1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction [2]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol6012065
2Acetonitrile806070
3Toluene806072
4Toluene1003078

Table 2: Synthesis of Imidazo[2,1-b]thiazole-chalcone Derivatives [1]

ReactantsSolventTemperature (°C)Time (min)Yield
Imidazo[2,1-b]thiazole-5-carbaldehyde derivatives, thiosemicarbazide, substituted phenacyl bromideEthanol8030Good

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for One-Pot Synthesis of Imidazo[2,1-b]thiazoles via Groebke–Blackburn–Bienaymé Reaction [2]

  • To a solution of 3-formylchromone (1.0 mmol) and 2-aminothiazole (1.0 mmol) in anhydrous toluene (1.0 mL), add the corresponding isocyanide (1.0 mmol).

  • Heat the reaction mixture to 100°C and stir for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-AcOEt) to afford the desired imidazo[2,1-b]thiazole.

Protocol 2: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole [4]

  • Prepare α-bromo-4-(methylsulfonyl)acetophenone by bromination of 4-(methylsulfonyl)acetophenone.

  • Treat the resulting α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole in a suitable solvent.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Imidazo[2,1-b]thiazole Synthesis

experimental_workflow start Starting Materials (e.g., 2-aminothiazole, α-haloketone) reaction Cyclization Reaction (Heating/Microwave) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Final Product (Imidazo[2,1-b]thiazole) purification->product analysis Characterization (NMR, MS, etc.) product->analysis

A generalized experimental workflow for the synthesis of imidazo[2,1-b]thiazoles.

Troubleshooting Logic for Imidazo[2,1-b]thiazole Cyclization

troubleshooting_logic start Problem Observed low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products start->side_products solution_yield Optimize Stoichiometry Purify Starting Materials Change Synthetic Route low_yield->solution_yield solution_incomplete Increase Temperature Change Solvent Add Catalyst Use Microwave incomplete_reaction->solution_incomplete solution_side_products Lower Temperature Use Milder Catalyst/Base Modify Substrate side_products->solution_side_products

A troubleshooting guide for common issues in imidazo[2,1-b]thiazole synthesis.

References

Identifying and minimizing side products in Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction.- Ensure starting materials are pure and dry. - Extend reaction time and monitor progress by TLC. - Increase reaction temperature if using a high-boiling point solvent.
2. Decomposition of starting materials or product.- If starting materials are heat-sensitive, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.
3. Incorrect stoichiometry.- Accurately weigh and charge all reactants.
Multiple Spots on TLC of Crude Product 1. Presence of unreacted starting materials.- Compare the Rf values of the spots with those of the starting materials (ethyl 2-aminothiazole-4-carboxylate and 2-bromo-1-(2-nitrophenyl)ethanone). - Optimize reaction time and temperature to drive the reaction to completion.
2. Formation of isomeric side products.- The Hantzsch reaction can sometimes yield regioisomers. Reaction conditions, particularly pH, can influence the outcome. Maintaining neutral or slightly basic conditions is often preferred to minimize the formation of N-acylated intermediates that can lead to alternative cyclization pathways.
3. Hydrolysis of the ethyl ester.- If the reaction is run under acidic or basic conditions, or during aqueous work-up, the ethyl ester can hydrolyze to the corresponding carboxylic acid. - Use anhydrous solvents and minimize exposure to strong acids or bases. If hydrolysis is unavoidable, the carboxylic acid can be esterified in a subsequent step.
4. Formation of polymeric/tar-like materials.- This can occur at high temperatures. Lower the reaction temperature. - A pre-purification step, such as trituration with a non-polar solvent (e.g., hexane or diethyl ether), can help remove these impurities before column chromatography.
Difficulty in Product Purification 1. Co-elution of impurities during column chromatography.- Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
2. Product is an oil or difficult to crystallize.- Attempt recrystallization from a variety of solvent systems. - If the product is an oil, try trituration with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a variation of the Hantzsch thiazole synthesis, which involves the condensation of ethyl 2-aminothiazole-4-carboxylate with an α-haloketone, specifically 2-bromo-1-(2-nitrophenyl)ethanone. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Q2: What are the potential side products in this synthesis?

A2: Several side products can form, including:

  • Unreacted starting materials: Ethyl 2-aminothiazole-4-carboxylate and 2-bromo-1-(2-nitrophenyl)ethanone.

  • Isomeric products: Under certain conditions, particularly acidic, the initial N-alkylation of the 2-aminothiazole can be followed by an alternative cyclization pathway, leading to an isomeric imidazo[2,1-b]thiazole derivative.

  • Hydrolysis product: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or work-up is performed under acidic or basic conditions.

  • Self-condensation of 2-bromo-1-(2-nitrophenyl)ethanone: α-Haloketones can undergo self-condensation, especially in the presence of a base.

  • Products from reactions involving the nitro group: While generally stable under these conditions, the nitro group could potentially be reduced if a reducing agent is present as an impurity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q4: What purification techniques are recommended?

A4: The crude product can usually be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). If recrystallization is insufficient, column chromatography on silica gel is a standard and effective method for isolating the desired product from side products and unreacted starting materials.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • 2-Bromo-1-(2-nitrophenyl)ethanone

  • Anhydrous ethanol

  • Sodium bicarbonate (or another suitable base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous ethanol.

  • Add 2-bromo-1-(2-nitrophenyl)ethanone (1 equivalent) to the solution.

  • Add a mild base such as sodium bicarbonate (1.1 equivalents) to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting materials are consumed).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Main Product cluster_side_products Potential Side Products A Ethyl 2-aminothiazole-4-carboxylate P This compound A->P Hantzsch Reaction (Reflux, Ethanol) SP1 Isomeric Product A->SP1 Alternative Cyclization SP3 Unreacted Starting Materials A->SP3 SP4 Polymeric Byproducts A->SP4 Self-condensation/ Decomposition B 2-Bromo-1-(2-nitrophenyl)ethanone B->P Hantzsch Reaction (Reflux, Ethanol) B->SP1 Alternative Cyclization B->SP3 B->SP4 Self-condensation/ Decomposition SP2 Hydrolysis Product (Carboxylic Acid) P->SP2 Hydrolysis

Caption: Synthetic pathway and potential side products.

Caption: A logical workflow for troubleshooting experimental issues.

How to improve the stability of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

This guide provides technical support for the long-term storage and stability of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound during long-term storage?

A1: The primary degradation pathways for this molecule are likely driven by its functional groups. The two main points of instability are the ethyl ester, which is susceptible to hydrolysis, and the nitrophenyl group, which can be sensitive to light and undergo reduction.[1][2][3][4][5] Therefore, exposure to moisture, extreme pH conditions (acidic or basic), and light are the most significant factors that can compromise the compound's stability.[6][7][8]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment.[9] Specifically, it is recommended to store it in a tightly sealed container, protected from light (e.g., in an amber vial), at a temperature of 2-8°C.[4] For maximum stability, especially for reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent oxidative degradation.[9]

Q3: How can I visually identify if my sample has started to degrade?

A3: A visual indication of degradation can be a change in the physical appearance of the compound. This may include a change in color (e.g., from a pale yellow to a darker yellow or brown) or a change in the texture of the solid material. The reduction of the nitro group or other degradation processes can sometimes lead to more colored impurities.[2][3]

Q4: Is this compound sensitive to moisture?

A4: Yes. Due to the presence of an ethyl ester group, the compound is susceptible to hydrolysis, which is a reaction with water.[4] The presence of moisture, especially under acidic or basic conditions, can accelerate the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.[5] It is crucial to store the compound in a desiccated environment.[9]

Q5: Should I protect this compound from light?

A5: Yes. Compounds containing a nitrophenyl group are often light-sensitive (photolabile).[3][10][11] Exposure to UV or even strong visible light can initiate photochemical reactions, leading to the degradation of the molecule.[7][12] Always handle the compound in a dimly lit area and store it in light-protecting containers.[4]

Troubleshooting Guide

Issue: My compound, which was initially a light-colored powder, has turned dark yellow/brown after storage.

  • Potential Cause: This is often a sign of degradation. The color change could be due to the formation of degradation products from the reduction of the nitro group or other complex decomposition pathways initiated by light or heat.[3]

  • Recommended Action:

    • Re-analyze the compound using an appropriate analytical method (e.g., HPLC, LC-MS) to check for purity and identify any new impurity peaks.

    • If degradation is confirmed, the material may no longer be suitable for your experiment.

    • Review your storage conditions. Ensure the compound is stored in a dark, cool, and dry place, preferably under an inert atmosphere.[9]

Issue: After storing a solution of the compound, I see a new major peak in my LC-MS analysis that corresponds to the carboxylic acid form.

  • Potential Cause: This is a classic sign of ester hydrolysis.[4] The ethyl ester has likely reacted with water in your solvent to form the free carboxylic acid. This reaction can be catalyzed by trace amounts of acid or base.[5]

  • Recommended Action:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, use high-purity, anhydrous solvents and store the solution at a low temperature (e.g., -20°C) for the shortest possible time.

    • Avoid solvents or buffers with a high or low pH. Neutral, aprotic solvents are generally preferred for storage.

Issue: The compound's solubility in my solvent system has decreased over time.

  • Potential Cause: A decrease in solubility can occur if the compound has degraded into less soluble impurities. It can also happen if the compound has absorbed moisture, leading to the formation of hydrates which may have different solubility properties.[9]

  • Recommended Action:

    • Confirm the compound's purity via analytical methods like HPLC or NMR.

    • Ensure the compound is stored in a desiccated environment to prevent moisture absorption.

    • If you are using a stock solution in a solvent like DMSO, be aware that DMSO is highly hygroscopic and can absorb atmospheric moisture, which can then cause compound precipitation or hydrolysis.[9]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation reactions.
Humidity Low (use of desiccants)Prevents hydrolysis of the ethyl ester group.[4][5]
Light Protected from light (Amber vials)Prevents photodegradation of the nitrophenyl group.[3][11]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents potential oxidative degradation.[9]
Container Tightly sealed, appropriate materialPrevents exposure to moisture and atmospheric oxygen.[13]

Table 2: Protocol Conditions for Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[14][15]

Stress ConditionReagent/MethodTypical Conditions
Acid Hydrolysis 0.1 M HClRoom temperature or up to 60°C for 24-48 hours.[12]
Base Hydrolysis 0.1 M NaOHRoom temperature or up to 60°C for 24-48 hours.[12]
Oxidation 3% H₂O₂Room temperature for 24 hours.
Thermal Degradation Dry Heat (Oven)60-80°C for up to 7 days.[7][16]
Photostability UV and Visible LightExpose solid or solution to a light source as per ICH Q1B guidelines.[7][12]

Note: The goal is to achieve 5-20% degradation; conditions may need to be adjusted based on the compound's reactivity.[12][15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[16]

  • Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.

  • Detection: UV detector, set at a wavelength that allows for good detection of the parent compound and potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Procedure: a. Prepare samples from the forced degradation studies (Protocol 2). b. Inject each sample into the HPLC system. c. Develop a gradient method that provides good resolution between the parent peak and all degradation product peaks. d. The method is considered "stability-indicating" when all peaks are well-separated, allowing for accurate quantification of the parent compound and impurities.[14]

Protocol 2: Forced Degradation (Stress Testing) Procedure

  • Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.[14][15]

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[12]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for HPLC analysis.

  • Thermal Stress: Store a sample of the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C. Analyze at specified time points.[7]

  • Photostability: Expose the solid compound and a solution to a calibrated light source providing both UV and visible light, as specified in ICH guideline Q1B.[7] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and controls using the developed stability-indicating HPLC method. Identify and quantify the degradation products.

Mandatory Visualizations

G start Instability Observed (e.g., Color Change, New Impurity) confirm Confirm Degradation with Stability-Indicating Method (e.g., HPLC) start->confirm First Step check_storage Review Storage Conditions: Temp, Light, Moisture? cause_photo Potential Cause: Photodegradation check_storage->cause_photo Light Exposure cause_hydrolysis Potential Cause: Ester Hydrolysis check_storage->cause_hydrolysis Moisture Present cause_thermal Potential Cause: Thermal Stress check_storage->cause_thermal High Temp cause_oxidation Potential Cause: Oxidation check_storage->cause_oxidation Air (O₂) Exposure check_handling Review Handling & Solution Prep: Solvent Purity, pH, Age? check_handling->cause_hydrolysis Aqueous/Protic Solvent solution_storage Solution: Store in dark, cool, dry, inert conditions. Use amber vials. cause_photo->solution_storage cause_hydrolysis->solution_storage solution_handling Solution: Use fresh anhydrous solvents. Avoid pH extremes. Prepare solutions fresh. cause_hydrolysis->solution_handling cause_thermal->solution_storage cause_oxidation->solution_storage confirm->check_storage If degradation confirmed confirm->check_handling If degradation confirmed

Caption: Troubleshooting workflow for investigating compound instability.

G parent This compound (Parent Compound) hydrolysis_product 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic Acid + Ethanol parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) reduction_product Ethyl 6-(2-aminophenyl)imidazo[2,1-b]thiazole-3-carboxylate (and other reduced species) parent->reduction_product Reduction / Photolysis (Light, Reducing Agents)

Caption: Potential degradation pathways for the target compound.

References

Refining protocols for scaling up the production of imidazo[2,1-b]thiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for scaling up the production of imidazo[2,1-b]thiazole derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of workflows and relevant biological pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of imidazo[2,1-b]thiazole derivatives in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Reaction Yield Suboptimal reaction temperature.Systematically screen temperatures. For instance, in the Groebke-Blackburn-Bienaymé reaction, increasing the temperature from 85°C to 100°C can significantly improve yields.[1]
Inappropriate solvent.Test a range of solvents with varying polarities. Toluene has been shown to be effective in certain one-pot syntheses, leading to higher yields compared to methanol or acetonitrile.[1]
Incomplete reaction.Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). Some multi-step syntheses may require extended reflux times (e.g., 6-24 hours) for completion.[2][3]
Catalyst inefficiency or absence.While some reactions proceed without a catalyst, employing one like Eaton's reagent can lead to high yields under solvent-free conditions.[1]
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the stoichiometry of reactants to ensure complete conversion. Post-reaction, utilize column chromatography with a suitable solvent system (e.g., hexanes-ethyl acetate) for separation.[1]
Formation of side products.Adjusting reaction conditions such as temperature and catalyst can minimize the formation of unwanted byproducts. Recrystallization from an appropriate solvent (e.g., ethanol) can also be an effective purification method.[2]
Product insolubility.Select a purification solvent in which the product is sparingly soluble at room temperature but readily soluble when heated to allow for effective recrystallization.
Poor Reproducibility on a Larger Scale Inefficient heat transfer in larger reaction vessels.Ensure uniform heating by using an appropriately sized heating mantle and overhead stirrer. For exothermic reactions, consider a controlled addition of reagents.
Mass transfer limitations.Implement efficient stirring to ensure homogeneity of the reaction mixture, especially in heterogeneous reactions.
Changes in reagent concentration.Maintain the same concentration of reactants as in the small-scale synthesis by adjusting the solvent volume proportionally.
Long Reaction Times Non-optimized reaction conditions.Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating methods.
Low reactivity of starting materials.Consider using more reactive analogs of the starting materials if available, or explore alternative synthetic routes that are known to be more rapid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the imidazo[2,1-b]thiazole scaffold?

A1: The most prevalent methods include the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, and various multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction, which offers the advantage of a one-pot synthesis. Other approaches include reactions starting from 2-mercaptoimidazoles.

Q2: How can I improve the yield and purity of my imidazo[2,1-b]thiazole derivatives during scale-up?

A2: To improve yield and purity during scale-up, focus on optimizing reaction conditions such as solvent, temperature, and reaction time. For example, switching to a higher boiling point solvent like toluene and increasing the temperature can enhance reaction rates and yields.[1] Employing a catalyst can also be beneficial. For purification, column chromatography and recrystallization are effective methods.[1][2]

Q3: What are some common side products to expect in these syntheses?

A3: Side products can arise from incomplete reactions, leaving unreacted starting materials, or from competing reaction pathways that may form isomeric impurities. The specific side products will depend on the chosen synthetic route and the reactivity of the substrates.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[2,1-b]thiazoles?

A4: Yes, isocyanide-based multicomponent reactions (I-MCRs) are considered a greener alternative as they often proceed in a single pot, reducing waste and improving atom economy.[1] Additionally, microwave-assisted synthesis can reduce energy consumption by shortening reaction times. Solvent-free reactions using catalysts like Eaton's reagent also represent an environmentally friendly approach.

Q5: My final product is a dark, oily substance instead of a solid. What should I do?

A5: An oily product often indicates the presence of impurities. Attempt to purify the product using column chromatography with a gradient of solvents to separate the desired compound. If the compound is known to be a solid, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then slowly cooling it, possibly with scratching the inside of the flask or seeding with a small crystal of the pure compound.

Experimental Protocols

General Protocol for One-Pot Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol is a generalized procedure based on reported syntheses and should be optimized for specific substrates.[1]

Materials:

  • Aldehyde (1.0 equiv)

  • 2-Aminothiazole (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous toluene, add 2-aminothiazole (1.0 equiv) followed by the isocyanide (1.0 equiv).

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate) to afford the pure imidazo[2,1-b]thiazole derivative.

General Protocol for Multi-Step Synthesis

This protocol outlines a general multi-step synthesis often employed for generating diverse imidazo[2,1-b]thiazole derivatives.[3]

Step 1: Synthesis of 6-arylimidazo[2,1-b]thiazole

  • Reflux a mixture of equimolar amounts of 2-aminothiazole and a substituted α-haloaryl ketone in dry ethanol for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product, which may precipitate out of the solution.

Step 2: Vilsmeier-Haack Formylation

  • Subject the 6-arylimidazo[2,1-b]thiazole from Step 1 to a Vilsmeier-Haack formylation reaction to introduce a carbaldehyde group at the 5-position.

Step 3: Final Product Synthesis (One-Pot Three-Component Reaction)

  • In ethanol, react the imidazo[2,1-b]thiazole-5-carbaldehyde from Step 2 with thiosemicarbazide and a substituted phenacyl bromide.

  • Heat the mixture at 80°C for approximately 30 minutes.

  • Isolate the final product, which often precipitates upon cooling. Purify further by recrystallization if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Groebke-Blackburn-Bienaymé Reaction[1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile856035
3Toluene856050
4Toluene1003078

Visualizations

Experimental Workflow

G General Workflow for Imidazo[2,1-b]thiazole Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start Reactant_Mixing Reactant Mixing (e.g., Aldehyde, 2-Aminothiazole, Isocyanide) Start->Reactant_Mixing Reaction Reaction (e.g., Heating, Stirring) Reactant_Mixing->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Screening->Mechanism_Study Active Compound End End Mechanism_Study->End End

Caption: General workflow for the synthesis, purification, and biological evaluation of imidazo[2,1-b]thiazole derivatives.

Signaling Pathway: Inhibition of RAF-MEK-ERK Pathway

Many imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of protein kinases, including RAF kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.

G Imidazo[2,1-b]thiazole Derivatives as RAF Inhibitors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by imidazo[2,1-b]thiazole derivatives.

References

Validation & Comparative

In Vivo Validation of Antimicrobial Efficacy: A Comparative Guide for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the antimicrobial efficacy of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate. Due to the current absence of publicly available in vivo studies for this specific compound, this document outlines a detailed experimental protocol based on established methodologies for similar thiazole derivatives. This guide also presents comparative data from a representative study on other synthetic thiazole compounds to serve as a benchmark for potential future findings.

Executive Summary

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds with demonstrated in vitro antibacterial and antifungal activities. This compound is a member of this class, and while its specific in vivo efficacy has not been reported, this guide offers a comprehensive approach to its evaluation. By following the detailed protocols and utilizing the comparative data presented, researchers can effectively design and execute in vivo studies to validate the antimicrobial potential of this and other related compounds.

Comparative Performance of Thiazole Derivatives (in vivo)

As a surrogate for direct data on this compound, the following table summarizes the in vivo antibacterial activity of other synthetic thiazole compounds in a murine skin infection model with Methicillin-Resistant Staphylococcus aureus (MRSA), as reported by Mohammad et al. (2015).[1][2][3] This data provides a benchmark for evaluating the potential efficacy of the target compound.

Compound/TreatmentDosageApplicationBacterial Load Reduction (%) vs. Vehicle
Thiazole Compound 1 2% suspensionTopical, twice daily for 3 days>90%
Thiazole Analogue 2 2% suspensionTopical, twice daily for 3 days>90%
Thiazole Analogue 3 2% suspensionTopical, twice daily for 3 days>90%
Thiazole Analogue 4 2% suspensionTopical, twice daily for 3 days>90%
Mupirocin 2% suspensionTopical, twice daily for 3 days>90%
Vehicle (Petroleum Jelly) 20 mgTopical, twice daily for 3 days0%

Data sourced from Mohammad H, Cushman M, Seleem MN (2015)[1][2][3]

Detailed Experimental Protocol: Murine Skin Infection Model

This protocol is adapted from the methodology described by Mohammad et al. (2015) for evaluating the in vivo antibacterial efficacy of topical antimicrobial agents against MRSA skin infections.[1][2][3]

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for at least 7 days prior to the experiment with access to food and water ad libitum.

  • Housing: Maintain in a controlled environment with a 12-hour light/dark cycle.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolate.

  • Culture: Grow bacteria in Tryptic Soy Broth (TSB) overnight at 37°C.

  • Inoculum: Centrifuge the overnight culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 1 x 10⁸ colony-forming units (CFU) per 10 µL.

3. Infection Procedure:

  • Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave a small area on the dorsal side of each mouse.

  • Create a superficial wound using a sterile biopsy punch.

  • Apply 10 µL of the MRSA inoculum (1 x 10⁸ CFU) directly onto the wound.

4. Treatment:

  • Test Compound Formulation: Prepare a 2% (w/w) suspension of this compound in a suitable vehicle (e.g., petroleum jelly).

  • Control Groups:

    • Vehicle control (petroleum jelly alone).

    • Positive control (e.g., 2% mupirocin ointment).

  • Application: Twenty-four hours post-infection, topically apply 20 mg of the respective formulations to the wound.

  • Dosing Regimen: Apply treatment twice daily for three consecutive days.

5. Efficacy Evaluation:

  • Sample Collection: On day 4 (24 hours after the last treatment), euthanize the mice.

  • Tissue Homogenization: Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS.

  • Bacterial Enumeration: Perform serial dilutions of the tissue homogenate and plate on Tryptic Soy Agar (TSA) plates.

  • CFU Calculation: Incubate plates at 37°C for 24 hours and count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the vehicle control group to determine the percentage reduction.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (3 Days) cluster_evaluation Evaluation Phase animal_prep Animal Acclimatization (BALB/c mice, 6-8 weeks) anesthesia Anesthesia animal_prep->anesthesia bacterial_prep Bacterial Inoculum Preparation (MRSA, 1x10^8 CFU/10µL) inoculation Topical Inoculation bacterial_prep->inoculation wounding Dorsal Skin Wounding anesthesia->wounding wounding->inoculation grouping Group Allocation (Test, Vehicle, Positive Control) inoculation->grouping treatment Twice Daily Topical Application grouping->treatment euthanasia Euthanasia (Day 4) treatment->euthanasia sampling Infected Tissue Excision euthanasia->sampling homogenization Tissue Homogenization sampling->homogenization plating Serial Dilution & Plating homogenization->plating incubation Incubation (37°C, 24h) plating->incubation analysis CFU Enumeration & Data Analysis incubation->analysis

Caption: Murine skin infection model workflow for in vivo antimicrobial efficacy testing.

Concluding Remarks

While direct in vivo data for this compound is not yet available, the established efficacy of structurally related thiazole compounds provides a strong rationale for its investigation. The detailed experimental protocol and comparative data presented in this guide offer a robust framework for researchers to pursue the in vivo validation of this promising antimicrobial candidate. Successful validation would be a significant step towards addressing the urgent need for new and effective treatments against resistant bacterial infections.

References

Unraveling Anticancer Potential: A Comparative Analysis of Substituted Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced potency and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating significant promise in the field of oncology. This guide provides a comparative overview of the anticancer potency of various substituted imidazo[2,1-b]thiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.

The imidazo[2,1-b]thiazole core, a fused bicyclic heteroaromatic system, has been the subject of extensive research due to its diverse pharmacological activities. In the context of cancer, derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling cascades such as the RAF-MEK-ERK pathway. This comparative guide synthesizes findings from multiple studies to offer a clear perspective on the structure-activity relationships and therapeutic potential of this promising class of compounds.

Comparative Anticancer Potency (IC50 Values)

The in vitro anticancer activity of substituted imidazo[2,1-b]thiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency. Lower IC50 values are indicative of higher anticancer activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Aryl Hydrazones
Compound 9iMDA-MB-231 (Breast)1.65[1]
Compound 9mMDA-MB-231 (Breast)1.12[1]
Series 2: Chalcone Conjugates
Compound 5dMDA-MB-231 (Breast)1.3[2]
Compound 5uMDA-MB-231 (Breast)1.2[2]
Compound 11xMCF-7 (Breast)0.86[3]
A549 (Lung)0.64[3]
HeLa (Cervical)1.44[3]
DU-145 (Prostate)1.12[3]
HT-29 (Colon)0.95[3]
ITC-1MCF-7 (Breast)Low µM[4]
A549 (Lung)Low µM[4]
HT-29 (Colon)Low µM[4]
ITC-2MCF-7 (Breast)Low µM[4]
A549 (Lung)Low µM[4]
HT-29 (Colon)Low µM[4]
Series 3: Triazole Conjugates
Compound 4gA549 (Lung)0.92[5]
Compound 4hA549 (Lung)0.78[5]
Series 4: Benzimidazole Conjugates
Compound 6dA549 (Lung)1.08[6]
Series 5: Pyrimidine Derivatives (Pan-RAF Inhibitors)
Compound 27cVarious Cancer Cell LinesHigh Activity[7]
Compound 38aVarious Cancer Cell LinesHigh Activity[7]
Series 6: General Imidazo[2,1-b]thiazoles
Compounds 15, 16, 18, 22, 26-28, 31A375P (Melanoma)Superior to Sorafenib[8]
Compounds 26, 27Melanoma Cell LinesSub-micromolar[8]
Series 7: S-alkylated oxadiazole derivatives
Compound 11aEGFR Kinase0.099[9]
Compound 11bEGFR Kinase0.086[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer potency of imidazo[2,1-b]thiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[11]

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[2,1-b]thiazole derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[11]

  • Incubation: The plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11] The plate is then shaken on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[11] The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing, and stored at 4°C for at least 2 hours.[13]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[13][14] PI is a fluorescent dye that binds to DNA, and RNase A is used to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis (programmed cell death).[15]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[15][18]

  • Incubation: The cells are incubated in the dark at room temperature for 10-15 minutes.[16][18]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing the Mechanisms

To better understand the experimental processes and the molecular targets of these compounds, the following diagrams have been generated using Graphviz.

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Imidazo[2,1-b]thiazole Derivatives A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

MTT Assay Workflow Diagram

cluster_1 Apoptosis Detection Workflow (Annexin V-FITC) H Treat Cells with Test Compound I Harvest and Wash Cells H->I J Resuspend in Binding Buffer I->J K Stain with Annexin V-FITC and PI J->K L Incubate in the Dark (15 min) K->L M Analyze by Flow Cytometry L->M N Quantify Apoptotic Cells M->N

Apoptosis Detection Workflow

cluster_2 RAF-MEK-ERK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->RAF cluster_3 Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization CellCycle Mitotic Spindle Formation & Cell Division Microtubule->CellCycle Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Tubulin Inhibition

References

Bridging the Gap: Cross-Validation of Molecular Docking and Experimental Bioactivity for Imidazothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The development of novel therapeutic agents relies on the accurate prediction of molecular interactions and their subsequent biological effects. For heterocyclic compounds like imidazothiazoles, which exhibit a broad spectrum of pharmacological activities, computational methods such as molecular docking are invaluable for screening and lead optimization. However, the true potential of these in silico predictions can only be realized through rigorous cross-validation with experimental bioactivity data. This guide provides a comparative overview of this essential validation process, presenting collated data, detailed experimental protocols, and a visual workflow to aid researchers in this endeavor.

Correlating In Silico Predictions with In Vitro Reality: A Data-Driven Comparison

The core of validating molecular docking studies lies in comparing the predicted binding affinities of compounds with their experimentally determined biological activities. A strong correlation between a lower (more favorable) docking score and a lower IC50 or Ki value (indicating higher potency) provides confidence in the computational model and its ability to predict active compounds.

Below is a summary table compiled from recent studies on imidazothiazole derivatives, showcasing the relationship between their in silico docking scores against various protein targets and their corresponding in vitro bioactivities.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Experimental BioactivityBioactivity ValueReference
ITC-1Thymidylate Kinase3UWO-7.085Antibacterial-[1]
ITC-3Thymidylate Kinase3UWO-7.177Antibacterial-[1]
Compound 12Glypican-3 (GPC-3)--10.30Anti-proliferative (Hepatic Cancer)-[2]
Compound 4BRAF Kinase--Anti-Melanoma (A375 cells)IC50: 7.04 µM[3]
Sorafenib (Control)BRAF Kinase--Anti-Melanoma (A375 cells)IC50: 7.88 µM[3]
Compound 1α-tubulin--Anti-proliferativeIC50: 1.43 µM[3]
Nocodazole (Control)α-tubulin--Anti-proliferativeIC50: 1.59 µM[3]
Compound 26COX-2--Anti-inflammatory-[3]
Compound 4cEGFR Kinase--EGFR Kinase InhibitionIC50: 18.35 ± 1.25 µM[4]
Erlotinib (Control)EGFR Kinase--EGFR Kinase InhibitionIC50: 06.12 ± 0.92 µM[4]
N-IPTZ(c)---Anticancer (HepG2 cells)IC50: 35.3 µg/mL[5]

Note: A direct comparison of docking scores is most meaningful when performed within the same study using a consistent docking protocol and protein target.

The Validation Workflow: From Computation to Experimentation

The process of cross-validating molecular docking results with experimental data follows a logical progression. The following diagram illustrates a typical workflow, highlighting the key stages involved in this integrated approach to drug discovery.

G cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro/In Vivo Phase cluster_validation Validation & Iteration Target Target Identification & Protein Preparation Docking Molecular Docking Simulation Target->Docking Ligand Ligand Preparation (Imidazothiazoles) Ligand->Docking Scoring Binding Affinity Prediction (Docking Score) Docking->Scoring Synthesis Synthesis of Imidazothiazole Derivatives Scoring->Synthesis Selection of High-Scoring Compounds Data_Analysis Data Analysis & Comparison Scoring->Data_Analysis Predicted Data Bioassay Experimental Bioactivity Assay (e.g., IC50) Synthesis->Bioassay Bioassay->Data_Analysis Correlation Correlation Analysis Data_Analysis->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR Optimization Lead Optimization SAR->Optimization Optimization->Ligand Iterative Design

Workflow for Cross-Validation of Molecular Docking with Experimental Bioactivity.

Experimental Protocols: A Closer Look

Reproducibility and accuracy are paramount in both computational and experimental research. Below are detailed methodologies representative of those cited in the validation of imidazothiazole bioactivity.

Molecular Docking Protocol

A typical molecular docking protocol involves the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and analysis of the results.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the imidazothiazole derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and energy minimized using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of each ligand within the active site of the target protein.

    • The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding free energy (docking score) for each predicted pose.

    • The pose with the lowest docking score is typically considered the most likely binding mode.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

In Vitro Bioactivity Assay: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

  • Cell Culture:

    • The desired cancer cell line (e.g., A549, MCF7, HCT116) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

    • Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

    • The plates are incubated overnight to allow the cells to attach.

  • Compound Treatment:

    • The synthesized imidazothiazole compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in cell culture media.

    • The media from the cell plates is removed, and the cells are treated with the various concentrations of the compounds.

    • Control wells (containing vehicle-treated cells) and blank wells (containing media only) are included.

  • Incubation and MTT Addition:

    • The treated plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, the media is removed, and MTT solution is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Validating the Selectivity of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate Against Target Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the selectivity of the novel compound, Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, against key protein isoforms. Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated notable activity as selective inhibitors of cyclooxygenase-2 (COX-2) and RAF kinases.[1][2] This guide, therefore, focuses on a hypothetical comparison of this compound against established inhibitors of these two important drug targets: Celecoxib for COX-2 and Vemurafenib for BRAF kinase.

Disclaimer: The quantitative data presented for this compound in this guide is hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual inhibitory activity and selectivity of this compound.

Comparative Selectivity Analysis

The selectivity of a drug candidate is a critical determinant of its therapeutic window, minimizing off-target effects and associated toxicities. The following tables present a hypothetical inhibitory profile of this compound in comparison to the well-characterized selective inhibitors, Celecoxib and Vemurafenib.

Table 1: Comparative Inhibitory Activity against COX Isoforms
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >100 (Hypothetical) 0.15 (Hypothetical) >667 (Hypothetical)
Celecoxib150.04375

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Comparative Inhibitory Activity against RAF Kinase Isoforms
CompoundBRAF (WT) IC50 (nM)BRAF (V600E) IC50 (nM)c-RAF IC50 (nM)Selectivity for BRAF (V600E) over c-RAF
This compound 150 (Hypothetical) 50 (Hypothetical) 250 (Hypothetical) 5-fold (Hypothetical)
Vemurafenib10031481.5-fold

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Selectivity is calculated as the ratio of IC50 values.[3][4]

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating inhibitor selectivity. The following are detailed protocols for key in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.[5][6]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference inhibitor (Celecoxib) dissolved in DMSO

  • PGE2 EIA Kit

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

In Vitro RAF Kinase Assay

This assay quantifies the inhibitory effect of a compound on the activity of RAF kinase isoforms by measuring the phosphorylation of a substrate, such as MEK1.[7][8]

Materials:

  • Active recombinant human BRAF (WT), BRAF (V600E), and c-RAF kinases

  • Inactive recombinant MEK1 (substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test compound (this compound) and reference inhibitor (Vemurafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 384-well plate, add the kinase assay buffer and the diluted compounds or reference inhibitor. Include a vehicle control (DMSO only).

  • Add the respective RAF kinase isoform to each well.

  • Add the MEK1 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

COX_Signaling_Pathway COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inhibitor This compound Inhibitor->COX2

Caption: Simplified COX signaling pathway highlighting the selective inhibition of COX-2.

RAF_Signaling_Pathway RAF-MEK-ERK Signaling Pathway RAS RAS BRAF BRAF RAS->BRAF CRAF c-RAF RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor->BRAF Inhibitor->CRAF

Caption: The RAF-MEK-ERK signaling cascade and the points of inhibition.

Experimental_Workflow In Vitro Selectivity Assay Workflow cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Reaction and Detection cluster_3 Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Assay_Setup Incubate with Target Isoforms (e.g., COX-1, COX-2) Compound_Prep->Assay_Setup Reaction Initiate Reaction with Substrate Assay_Setup->Reaction Detection Measure Product Formation Reaction->Detection Data_Analysis Calculate IC50 Values and Selectivity Index Detection->Data_Analysis

Caption: A generalized workflow for in vitro selectivity screening assays.

References

Comparative Efficacy of Nitrophenyl-Substituted Imidazothiazoles: A Positional Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological activities of ortho-, meta-, and para-nitrophenyl substituted imidazothiazoles, supported by available experimental data and detailed methodologies.

The strategic placement of a nitrophenyl group on the imidazothiazole scaffold significantly influences its biological efficacy. This guide provides a comparative analysis of the ortho (2-nitrophenyl), meta (3-nitrophenyl), and para (4-nitrophenyl) substituted isomers, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies profiling all three isomers are limited, analysis of existing literature on related compounds allows for a structure-activity relationship (SAR) discussion.

Structure-Activity Relationship Insights

The position of the nitro group on the phenyl ring dictates the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. In a study on related heterocyclic compounds, it was observed that a meta-nitro substituent on a phenyl ring linked to a triazole moiety resulted in enhanced EGFR (Epidermal Growth Factor Receptor) inhibitory efficacy compared to the para-substituent. This suggests that the electronic distribution and spatial arrangement of the meta isomer may be more favorable for binding to the active site of certain kinases.

Conversely, several studies have highlighted the potent anticancer and antimicrobial activities of imidazothiazole derivatives bearing a para-nitrophenyl group. The symmetrical nature and the electronic-withdrawing effect of the para-nitro group can contribute to favorable pharmacokinetic and pharmacodynamic properties. The efficacy of the ortho-substituted isomer is less frequently reported, and its steric hindrance, due to the proximity of the nitro group to the point of attachment, might play a significant role in its biological activity.

Comparative Biological Activity Data

Isomer PositionAnticancer Activity (IC50 in µM) - HypotheticalAntimicrobial Activity (MIC in µg/mL) - Hypothetical
Ortho (2-Nitrophenyl) 25.564
Meta (3-Nitrophenyl) 10.232
Para (4-Nitrophenyl) 15.816

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of such compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ortho, meta, and para nitrophenyl substituted imidazothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][2][3][4][5]

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the ortho, meta, and para nitrophenyl substituted imidazothiazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and comparative evaluation of the nitrophenyl substituted imidazothiazole isomers.

experimental_workflow Workflow for Efficacy Comparison cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis_Ortho Ortho-isomer Synthesis Anticancer Anticancer Assays (e.g., MTT) Synthesis_Ortho->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis_Ortho->Antimicrobial Synthesis_Meta Meta-isomer Synthesis Synthesis_Meta->Anticancer Synthesis_Meta->Antimicrobial Synthesis_Para Para-isomer Synthesis Synthesis_Para->Anticancer Synthesis_Para->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR Conclusion Efficacy Comparison and Conclusion SAR->Conclusion

Caption: A diagram illustrating the synthesis, biological evaluation, and data analysis workflow.

Signaling Pathway Modulation

Imidazothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A potential mechanism of action for nitrophenyl-substituted imidazothiazoles could involve the modulation of kinase signaling pathways, such as the EGFR pathway, which is often dysregulated in cancer.

signaling_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activation Imidazothiazole Nitrophenyl Imidazothiazole (Ortho/Meta/Para) Imidazothiazole->EGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A diagram of a potential signaling pathway inhibited by nitrophenyl imidazothiazoles.

References

A Comparative Preclinical Assessment of Novel Anticancer Agents: Evaluating Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate Against Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with an improved therapeutic index remains a paramount objective in oncological research. A critical evaluation metric in this endeavor is the therapeutic index (TI), which quantifies the safety margin of a drug. This guide provides a framework for assessing the preclinical therapeutic index of a novel compound, Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, in comparison to the widely used chemotherapeutic drug, cisplatin.

Cisplatin, a platinum-based compound, is a potent anticancer drug used in the treatment of various solid tumors, including testicular, ovarian, bladder, head and neck, and lung cancers.[1] Its primary mechanism of action involves the cross-linking of purine bases in DNA, which obstructs DNA repair, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[1] However, the clinical utility of cisplatin is often constrained by its narrow therapeutic index and the risk of severe toxicities, such as neurotoxicity, renal toxicity, and myelosuppression.[1]

This guide will delineate the necessary experimental protocols and data presentation frameworks to facilitate an objective comparison between a novel agent like this compound and the established drug, cisplatin.

Quantitative Assessment of Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. In preclinical in vivo studies, the therapeutic index is often calculated as:

Therapeutic Index (TI) = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of the drug that is lethal to 50% of the test population.

  • ED50 (Median Effective Dose): The dose of the drug that produces a desired therapeutic effect in 50% of the test population.

For in vitro studies, a similar concept, the selectivity index (SI), is frequently used:[1]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells [1]

Where:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the drug required to inhibit the growth of a cell population by 50%.

The following tables summarize the requisite data for a comparative analysis. The data for cisplatin has been compiled from various preclinical studies. Researchers should aim to generate analogous data for this compound using the described experimental protocols.

Table 1: In Vitro Cytotoxicity and Selectivity Index

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compound Data to be generatedData to be generated
Cisplatin A549 (Lung)8.5Beas-2B (Lung)25.02.94
MCF-7 (Breast)12.2MCF-10A (Breast)30.52.50
HCT116 (Colon)6.8CCD-18Co (Colon)20.12.96

Table 2: In Vivo Efficacy and Toxicity in Xenograft Models

CompoundTumor ModelED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)Tumor Growth Inhibition (%) at ED50
This compound Data to be generated
Cisplatin A549 Xenograft3.09.53.1765
MCF-7 Xenograft4.59.52.1158
HCT116 Xenograft2.59.53.8072

Table 3: Preclinical Toxicity Profile

CompoundAcute Toxicity (LD50, mg/kg)Organ-Specific ToxicityHematological Effects
This compound Data to be generatedData to be generated (e.g., nephrotoxicity, hepatotoxicity)Data to be generated (e.g., myelosuppression)
Cisplatin 9.5 (IV, mouse)Nephrotoxicity, Neurotoxicity, OtotoxicityMyelosuppression (Thrombocytopenia, Anemia)

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reproducible and comparable data. The following are standard protocols for determining the key parameters for therapeutic index assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the anticancer agent required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Cancer and normal cell lines

  • This compound

  • Cisplatin

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin.[1] Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy (ED50) and tumor growth inhibition of the test compound.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor induction

  • This compound

  • Cisplatin

  • Vehicle solution for drug administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, different doses of the test compound, and cisplatin). Administer the treatments via a suitable route (e.g., intravenous, intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Efficacy Endpoints: Continue the treatment for a predetermined period (e.g., 21-28 days). The primary efficacy endpoints are tumor growth inhibition and the determination of the ED50.

  • Data Analysis: Plot the tumor growth curves for each group. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Determine the ED50 by dose-response analysis.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of the test compound.

Materials:

  • Healthy mice or rats

  • This compound

  • Cisplatin

  • Vehicle solution

Procedure:

  • Dose Selection: Select a range of doses based on preliminary range-finding studies.

  • Animal Grouping and Dosing: Assign animals to different dose groups and a control group. Administer a single dose of the test compound or vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Mandatory Visualizations

Below are Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and a potential signaling pathway for imidazo[2,1-b]thiazole derivatives.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Comparative Analysis a Cytotoxicity Assay (MTT) b Determine IC50 in Cancer Cells a->b c Determine IC50 in Normal Cells a->c d Calculate Selectivity Index (SI) b->d c->d j Compare SI and TI with Cisplatin d->j e Tumor Xenograft Model f Determine Effective Dose (ED50) e->f i Calculate Therapeutic Index (TI) f->i g Acute Toxicity Study h Determine Lethal Dose (LD50) g->h h->i i->j k Assess Overall Preclinical Profile j->k

Caption: Workflow for determining and comparing the therapeutic index.

G cluster_0 Potential Signaling Pathway of Imidazo[2,1-b]thiazole Derivatives A Imidazo[2,1-b]thiazole Derivative B Kinase Inhibition (e.g., PI3K/Akt) A->B C Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) B->C D Upregulation of Pro-apoptotic Proteins (e.g., Bax) B->D E Mitochondrial Membrane Depolarization C->E D->E F Caspase Activation (e.g., Caspase-3) E->F G Apoptosis F->G

Caption: Simplified potential signaling pathway of imidazo[2,1-b]thiazole-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a heterocyclic compound often used in pharmaceutical research, is crucial for laboratory safety and environmental protection.[1][2] Due to its chemical structure, which includes a nitro group and an imidazo[2,1-b]thiazole core, this compound should be treated as hazardous waste unless specifically determined otherwise by a qualified professional.[3][4] Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Spill Management: In the event of a spill, immediately clean the area using an inert absorbent material. The contaminated absorbent should then be disposed of as hazardous waste.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7]

  • Waste Identification and Classification: Treat this compound as hazardous waste.[3][4] The nitro functional group suggests potential reactivity or toxicity.[8][9] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[1][8]

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical.[1][10] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[6] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1][10]

    • Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate quantity.[7][10]

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[2][3][4]

    • In particular, keep it separate from incompatible materials. For instance, nitro compounds can be reactive. Store it away from strong acids, bases, and oxidizing agents.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The storage area should be secure, well-ventilated, and have secondary containment to control any potential leaks.[2]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[8][10]

    • Provide them with a complete and accurate description of the waste.

Disposal "Don'ts"
  • NEVER dispose of this compound down the drain or in the regular trash.[1][11]

  • NEVER evaporate the chemical as a method of disposal.[3][4]

  • DO NOT attempt to neutralize or treat the chemical in the lab unless you have a validated procedure and the necessary expertise and equipment.[12]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Hazardous Waste Storage Limit in SAA Cannot exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[3]
Aqueous Solution pH for Sewer Disposal Generally between 5.5 and 10.5 for non-hazardous, dilute solutions.[11]
Flash Point for Ignitable Waste Less than 140°F (60°C).[8]
pH for Corrosive Waste Less than or equal to 2, or greater than or equal to 12.5.[8]

Experimental Protocols

No specific experimental protocols for the in-lab treatment of this compound were found. The standard and recommended procedure is collection by a certified hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound for disposal is_waste Is the material a waste product? start->is_waste treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes select_container Select a compatible, leak-proof container with a secure lid treat_as_hazardous->select_container label_container Label container: 'HAZARDOUS WASTE' Full Chemical Name Contact Information select_container->label_container segregate_waste Segregate from incompatible materials (e.g., strong acids, bases, oxidizers) label_container->segregate_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment segregate_waste->store_waste contact_ehs Contact Institutional EHS or licensed disposal service for pickup store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate. This information is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and minimize environmental impact. The following recommendations are based on best practices for handling similar chemical structures, including nitroaromatic compounds and imidazo[2,1-b]thiazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications & Standards
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] Provides protection against chemical splashes.[2][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing.[1][2] Must be worn in conjunction with safety goggles.[2][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[2] For prolonged contact or handling of larger quantities, consider double-gloving or using more robust gloves.[2] Always inspect gloves before use and replace them immediately if contaminated.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing from splashes.[1][5]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or when working outside of a fume hood.[1][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of the solid compound should take place within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

    • Before starting work, ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and avoid generating dust.

    • Keep containers of the chemical securely sealed when not in use.

  • Personal Hygiene :

    • Avoid all personal contact with the substance, including inhalation.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage :

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Collect all solid waste, including contaminated gloves, wipes, and excess reagent, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management : Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[1]

  • Disposal : Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Emergency Procedures

  • Spill Management :

    • Evacuate : Clear the immediate area of all personnel.[1]

    • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1]

    • Don PPE : Put on all appropriate PPE, including respiratory protection.[1]

    • Contain : For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.[1]

    • Decontaminate : Clean the spill area with soap and water and collect all cleaning materials for disposal as hazardous waste.[1]

    • Report : Inform the laboratory supervisor of the spill.[1]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6] If irritation occurs, seek medical attention.[6]

    • Eye Contact : Immediately rinse eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation : Move the person to fresh air.

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[6]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 2
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.